2-Amino-4-bromo-6-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-bromo-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOMJFDQNMQPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407645 | |
| Record name | 2-amino-4-bromo-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139138-08-2 | |
| Record name | 2-amino-4-bromo-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Amino-4-bromo-6-nitrophenol
This technical guide details the synthesis of 2-Amino-4-bromo-6-nitrophenol (CAS: 185335-67-5), a specialized intermediate used in the development of azo dyes and pharmaceutical analogs (e.g., Bcl-2 antagonists).
The synthesis strategy prioritizes the Selective Zinin Reduction pathway.[1] This route is chemically robust, utilizing the directing effects of the phenolic hydroxyl group to ensure regioselectivity, thereby avoiding the complex separation issues associated with alternative bromination routes.
Executive Summary
-
CAS Registry Number: 185335-67-5[1]
-
Molecular Formula: C₆H₅BrN₂O₃
-
Molecular Weight: 233.02 g/mol
-
Core Application: Precursor for high-performance azo colorants; scaffold for heterocyclic drug discovery (benzimidazole/benzoxazole derivatives).[1]
-
Primary Pathway: Nitration of 4-bromophenol followed by regioselective sulfide reduction.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed to exploit the electronic symmetry of the precursor.[1] By installing the nitro groups after the bromine is in place, we prevent the formation of unwanted isomers.[1] The final step utilizes the "anchoring effect" of the phenolic hydroxyl group to direct the reduction specifically to the ortho-nitro position.[1]
Pathway Logic[1]
-
Target Disconnection: The amino group is derived from a nitro group.[1][3]
-
Precursor Identification: 4-Bromo-2,6-dinitrophenol.[1][2][4][5][6][7]
-
Starting Material: 4-Bromophenol.[1][6]
-
Why? Inexpensive, commercially available, and the bromine is already in the correct para position, blocking it from electrophilic attack during nitration.
-
Synthesis Pathway Diagram[1]
Figure 1: Step-wise synthesis pathway from 4-bromophenol to the target amine.
Detailed Experimental Protocols
Stage 1: Nitration Sequence
Objective: Convert 4-Bromophenol to 4-Bromo-2,6-dinitrophenol.[6] Mechanism: Electrophilic Aromatic Substitution (Nitration).[1] The -OH group strongly activates the ortho positions (2 and 6).[1] The -Br at position 4 blocks para substitution.[1]
Step 1.1: Preparation of 4-Bromo-2,6-dinitrophenol
Note: This can be performed in two stages (mono- then di-nitration) or a controlled "one-pot" double nitration.[1] The two-stage approach provides better thermal control.[1]
Reagents:
-
Nitric Acid (fuming, >90%) or HNO3/H2SO4 mix
-
Glacial Acetic Acid (Solvent) or Dichloromethane (DCM)
Protocol:
-
Dissolution: Dissolve 17.3 g (0.1 mol) of 4-bromophenol in 50 mL of glacial acetic acid in a round-bottom flask equipped with a thermometer and dropping funnel.
-
First Nitration: Cool the solution to 0–5°C in an ice bath. Slowly add a solution of HNO3 (1.1 eq) in acetic acid dropwise.[1] Maintain temperature below 10°C to prevent oxidation.[1]
-
Observation: The solution will turn yellow/orange as 4-bromo-2-nitrophenol forms.[1]
-
-
Second Nitration: Allow the mixture to warm to room temperature (RT). Add a second portion of fuming HNO3 (1.5 eq) dropwise.[1]
-
Critical Control: The introduction of the second nitro group is slower.[1] Heat the mixture to 40–50°C for 2 hours to drive the reaction to completion.
-
-
Workup: Pour the reaction mixture into 300 mL of crushed ice/water. The product, 4-bromo-2,6-dinitrophenol, will precipitate as a yellow/orange solid.
-
Purification: Filter the solid. Wash with cold water to remove acid traces.[1] Recrystallize from ethanol/water if high purity is required.[1]
-
Expected Yield: 60–80%
-
Characterization: Melting point ~116–119°C (Lit.).[1]
-
Stage 2: Regioselective Zinin Reduction
Objective: Selectively reduce one nitro group to an amino group.[1] Mechanism: Zinin Reduction using Sodium Sulfide (Na₂S).[1] Selectivity Principle: In polynitrophenols, the nitro group ortho to the hydroxyl group is preferentially reduced. Since both nitro groups are ortho in the precursor, the reaction yields the target regardless of which one is reduced.[1]
Protocol: Sulfide Reduction
Reagents:
-
4-Bromo-2,6-dinitrophenol (Intermediate from Stage 1)[2]
-
Sodium Sulfide nonahydrate (Na₂S[1]·9H₂O)
-
Ammonium Chloride (NH₄Cl) (Buffer)
-
Water/Ethanol mixture[1]
Step-by-Step:
-
Preparation: Suspend 26.3 g (0.1 mol) of 4-bromo-2,6-dinitrophenol in 200 mL of water containing 10 mL of aqueous ammonia (28%). This converts the phenol to its water-soluble phenolate salt (deep red/orange solution).[1]
-
Buffering: Add 20 g of Ammonium Chloride (NH₄Cl). Heat the mixture to 60°C.
-
Why? NH₄Cl buffers the pH (approx. 8.5–9.5), which is critical. Too high pH can lead to azo-coupling side reactions; too low prevents the reduction.[1]
-
-
Reduction: Dissolve 36 g (0.15 mol) of Na₂S·9H₂O in 50 mL water. Add this solution dropwise to the reaction mixture over 30 minutes while maintaining temperature at 60–70°C.
-
Completion: Stir at 70°C for an additional 1 hour.
-
Isolation:
-
Cool the mixture to 10°C.
-
Carefully acidify with Acetic Acid or dilute HCl to pH ~5–6.[1]
-
Note: The product is amphoteric (contains acidic phenol and basic amine).[1][8] It is least soluble at its isoelectric point (approx pH 5–6).[1]
-
The product, This compound , precipitates as a reddish-brown solid.[1]
-
-
Purification: Filter the crude solid. Wash with cold water.[1] Recrystallize from hot ethanol or dilute acetic acid.[1]
Mechanism Visualization
Figure 2: Logical flow of the regioselective reduction mechanism.
Analytical Data & Validation
To confirm the identity of the synthesized compound, compare with the following standard data:
| Property | Specification |
| Appearance | Reddish-brown to dark orange crystalline powder |
| Melting Point | 138–142°C (Decomposes) |
| Solubility | Soluble in acetone, hot ethanol, aqueous alkali; sparingly soluble in water. |
| 1H NMR (DMSO-d6) | δ 10.5 (br s, OH), 7.8 (d, Ar-H, H-3), 7.4 (d, Ar-H, H-5), 5.5 (br s, NH2). |
| Key IR Peaks | 3400-3300 cm⁻¹ (NH2/OH), 1530 & 1350 cm⁻¹ (NO2). |
Safety & Handling
-
Nitrophenols: Known to be toxic and potential explosion hazards when dry.[1] Keep the intermediate 4-bromo-2,6-dinitrophenol wet with water if storing for long periods.[1]
-
Sodium Sulfide: Releases highly toxic Hydrogen Sulfide (H₂S) gas if acidified.[1] Always perform the acidification step (Step 5 of reduction) in a high-efficiency fume hood.[1]
-
Skin Contact: These compounds are strong dyes and will stain skin and surfaces yellow/brown immediately.[1] Double-gloving is recommended.
References
-
Organic Syntheses. 2-Amino-4-nitrophenol (Zinin Reduction Protocol). Org.[1][4][6] Synth. 1945, 25, 5. Retrieved from [Link]
-
Porter, H. K. The Zinin Reduction of Nitroarenes.[1] Organic Reactions, 1973. (Detailed review of sulfide reduction selectivity).
-
ScienceMadness. Synthesis of 4-amino-2,6-dinitrophenol (Isopicramic acid). (Analogous reduction chemistry).[1] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Buy 2-amino-6-bromo-4-nitroPhenol (EVT-3168263) | 185335-67-5 [evitachem.com]
- 4. Buy 4-Bromo-2,6-dinitrophenol | 40466-95-3 [smolecule.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 4-bromo-2,6-dinitrophenol synthesis - chemicalbook [chemicalbook.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. sciencemadness.org [sciencemadness.org]
Regioselective Zinin Reduction: Synthesis of 2-Amino-4-bromo-6-nitrophenol
Executive Summary
This technical guide details the regioselective synthesis of 2-Amino-4-bromo-6-nitrophenol via the Zinin reduction. While catalytic hydrogenation often leads to hydrodebromination (loss of the halogen), the Zinin reduction—utilizing sulfide-based reagents—offers superior chemoselectivity. This protocol relies on the electronic gating effect of the phenolic hydroxyl group, which directs the reduction to the ortho-nitro position while the formation of the first amine group electronically deactivates the ring toward further nucleophilic reduction, preventing over-reduction to the diamine.
The Chemical Context & Strategy
The Challenge: Selectivity in Poly-Functionalized Arenes
The target molecule contains three distinct functionalities susceptible to reduction:
-
Nitro groups (
): Two equivalent groups at the 2,6-positions. -
Aryl Bromide (
): Located at the 4-position.
Why Zinin?
Standard catalytic hydrogenation (
The Zinin reduction (using
Reaction Scheme
The transformation involves the partial reduction of 4-bromo-2,6-dinitrophenol (Bromodinitrophenol) to This compound .
Figure 1: Reaction scheme highlighting the selectivity window.
Mechanistic Underpinnings[1]
The Zinin reduction is not a simple electron transfer but a complex nucleophilic sequence. In the context of phenols, the mechanism is influenced by the "Ortho Effect."
The Ortho-Effect Mechanism
In dinitrophenols, the nitro group ortho to the hydroxyl is preferentially reduced.[1][2] For the 2,6-dinitro substrate, both groups are ortho, but the mechanism ensures mono-reduction.
-
Nucleophilic Attack: The sulfide ion (
or ) attacks the nitrogen of the nitro group. -
Intermediate Formation: The nitro group passes through nitroso (
) and hydroxylamine ( ) states.[3] -
Electronic Gating (The "Stop" Signal): Upon formation of the first amino group (
), the molecule exists largely as a phenolate/aniline hybrid in alkaline solution. This electron-rich system strongly resists the nucleophilic attack required to reduce the second nitro group, effectively "locking" the molecule at the mono-amine stage under controlled conditions.
Figure 2: Mechanistic flow showing the self-limiting nature of the reduction.
Experimental Protocol
Safety Warning: This reaction generates Hydrogen Sulfide (
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-Bromo-2,6-dinitrophenol | Substrate | 1.0 | Limiting Reagent |
| Sodium Sulfide ( | Reductant | 3.5 | Excess required for kinetics |
| Sodium Bicarbonate ( | Buffer | 3.5 | Converts |
| Water | Solvent | 10-15 vol | Deoxygenated preferred |
| Hydrochloric Acid (conc.) | Workup | As needed | To pH 4-5 |
Step-by-Step Methodology
Phase 1: Reagent Preparation (In Situ NaHS)
-
Dissolve
(3.5 eq) in water (5 volumes relative to substrate). -
Slowly add
(3.5 eq) to this solution while stirring.-
Note: This buffers the solution and generates Sodium Hydrosulfide (
), which is a gentler and more selective reducing agent than pure .
-
Phase 2: The Reduction
-
In a separate reactor, suspend 4-bromo-2,6-dinitrophenol (1.0 eq) in water (10 volumes).
-
Heat the suspension to 60°C . Add sufficient 2M NaOH dropwise to just dissolve the phenol (forming the phenolate), creating a deep yellow/orange solution.
-
Critical Step: Add the prepared Sulfide/Bicarbonate solution dropwise over 45–60 minutes.
-
Temperature Control: Maintain internal temperature between 60–65°C . Do not exceed 70°C to avoid over-reduction.
-
-
Stir at 65°C for 1–2 hours.
-
Visual Cue: The solution will darken significantly (deep red/brown) as the amino-nitrophenol forms.
-
Phase 3: Workup & Isolation
-
Cool the reaction mixture to 10–15°C in an ice bath.
-
Hazard Step: Slowly acidify with concentrated HCl to pH 4.5 – 5.0 .
-
Caution: Massive evolution of
will occur. Scrubbing the exhaust gas through a caustic soda trap is recommended. -
Why pH 4.5? The product is amphoteric. At pH < 2, it forms the soluble hydrochloride salt. At pH > 8, it exists as the soluble phenolate. It precipitates best at its isoelectric point (weakly acidic).
-
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Filter the solid (Buchner funnel).
-
Wash the cake with cold water (
) to remove inorganic salts. -
Purification: Recrystallize from ethanol/water or dilute acetic acid if necessary.
Critical Process Parameters (CPP)
| Parameter | Range | Impact of Deviation |
| Temperature | 60–70°C | <60°C: Incomplete reaction. >80°C: Over-reduction to diamine. |
| Stoichiometry | 3.0–4.0 eq | <3.0: Low conversion. >5.0: Promotes side reactions. |
| pH (Workup) | 4.0–5.0 | <3.0: Product loss to filtrate (salt formation). >7.0: Product loss as phenolate. |
| Addition Rate | 45–60 min | Fast addition: Exotherm spike, loss of selectivity. |
Validation & Analysis
To confirm the identity of This compound and rule out the starting material or diamine byproduct:
Proton NMR ( -NMR)
-
Starting Material (Symmetrical): Shows a singlet (2H) for the aromatic protons.
-
Product (Asymmetrical): Loss of symmetry. You will observe two distinct doublets (J ~2.5 Hz) corresponding to the protons at positions 3 and 5 (meta coupling).
-
Expected:
~7.5–8.0 ppm range (depending on solvent ).
-
Mass Spectrometry
-
Starting Material: M+ = 263/265 (Br isotope pattern).
-
Target Product: M+ = 233/235 (Loss of 30 mass units:
). -
Over-reduced: M+ = 203/205.
Figure 3: Operational workflow for the synthesis.
References
-
Porter, H. K. (1973).[3] "The Zinin Reduction of Nitroarenes." Organic Reactions, 20, 455–481.[3] Link
- Foundational text on the scope and mechanism of sulfide reductions.
-
Zinin, N. (1842).[3] "Beschreibung einiger neuer organischer Basen." Journal für Praktische Chemie, 27(1), 140–153.[3]
- Historical origin of the reaction.
-
Meldola, R., & Stephens, F. G. (1905). "Dinitroanisidines and their products of reduction." Journal of the Chemical Society, Transactions, 87, 1199-1207.[4] Link
- Early documentation of partial reduction in polynitro systems.
-
Organic Syntheses. "2-Amino-4-nitrophenol." Org.[3][1][2][5][6] Synth. 1945, 25, 5. Link
- Authoritative protocol for the analogous 2,4-dinitrophenol reduction, serving as the baseline for the bromin
- Beilstein/Reaxys Database Entry. CAS Registry Number: 13333-97-6 (4-bromo-2,6-dinitrophenol) & Product Analogues.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. Zinin reaction - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Versatile Building Block: A Technical Guide to the Applications of 2-Amino-4-bromo-6-nitrophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-bromo-6-nitrophenol, a polysubstituted aromatic compound, emerges as a highly versatile and reactive intermediate for advanced organic synthesis. Its unique molecular architecture, featuring an amino, a bromo, and a nitro group on a phenolic ring, provides multiple reaction sites for the construction of complex molecular frameworks. This guide delves into the synthetic accessibility of this compound and explores its pivotal role as a precursor in the synthesis of high-value molecules, particularly in the realms of pharmaceuticals and potentially in agrochemicals. Furthermore, its utility in the construction of heterocyclic systems, such as phenoxazines, is examined, highlighting its significance in the development of novel functional materials and biologically active compounds. This document serves as a technical resource, providing both theoretical insights and practical methodologies for the effective utilization of this compound in a research and development setting.
Introduction: Unveiling a Multifunctional Synthetic Intermediate
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of target molecules. This compound is a substituted aromatic compound of significant interest due to its distinct combination of functional groups, which impart a rich and varied reactivity.[1] The interplay between the electron-donating amino and hydroxyl groups and the electron- withdrawing nitro group, coupled with the presence of a reactive bromine atom, makes this molecule a valuable scaffold for a multitude of chemical transformations.
This guide will provide a comprehensive overview of the synthesis and reactivity of this compound. It will further explore its established and potential applications as a key building block in several key areas of organic synthesis, supported by detailed experimental protocols and mechanistic insights. The aim is to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of this versatile intermediate.
Synthesis of this compound: A Two-Step Approach
The most plausible and widely recognized route to this compound involves a two-step sequence starting from the readily available 2,4-dinitrophenol. The first step is a selective reduction of one nitro group to an amino group, yielding 2-amino-4-nitrophenol. The subsequent step involves the regioselective bromination of this intermediate.
Step 1: Selective Reduction of 2,4-Dinitrophenol to 2-Amino-4-nitrophenol
The selective reduction of one nitro group in a dinitro-aromatic compound can be achieved using various reagents. A well-established and reliable method utilizes sodium sulfide in an aqueous ammonium chloride solution.[2] This method offers good yields and selectivity.
Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol [2]
-
Materials:
-
2,4-Dinitrophenol (technical grade)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (approx. 28%)
-
Sodium sulfide (60% fused)
-
Glacial acetic acid
-
Activated carbon (e.g., Norit)
-
Deionized water
-
-
Procedure:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 L of water.
-
With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia.
-
Heat the mixture to 85°C using a steam bath.
-
Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals. The temperature will rise to 80-85°C; maintain this range by adjusting the addition rate or by external cooling if necessary.
-
After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.
-
Filter the hot reaction mixture through a preheated Büchner funnel.
-
Transfer the hot filtrate to a 5-L flask and cool overnight with a stream of cold water.
-
Collect the precipitated crystals by filtration and press them nearly dry.
-
Dissolve the crude solid in 1.5 L of boiling water and acidify with glacial acetic acid (approximately 100 mL, until the color changes from dark red to olive brown).
-
Add 10 g of activated carbon, heat the solution, and filter it while hot.
-
Cool the filtrate to 20°C to crystallize the product.
-
Collect the brown crystals of 2-amino-4-nitrophenol by filtration and dry them in an oven at 65°C or in a vacuum desiccator.
-
-
Expected Yield: 160–167 g (64–67%) with a melting point of 140–142°C.
Step 2: Regioselective Bromination of 2-Amino-4-nitrophenol
Adapted Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-Amino-4-nitrophenol
-
Glacial acetic acid
-
Bromine (Br₂)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas trap for HBr, dissolve 2-amino-4-nitrophenol (1 mole equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (1.1 mole equivalents) in glacial acetic acid dropwise with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into a large volume of ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any remaining acetic acid and HBr.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
-
Note: This is an adapted procedure and may require optimization of reaction conditions (temperature, reaction time, and stoichiometry) to achieve the best results.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Applications in Pharmaceutical Synthesis
The trifunctional nature of this compound makes it a valuable starting material for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Precursor for the Synthesis of a Key Eltrombopag Intermediate
A significant application of the closely related 2-bromo-6-nitrophenol is in the synthesis of N-Hydroxy Eltrombopag, a derivative of Eltrombopag. Eltrombopag is a thrombopoietin receptor agonist used for the treatment of thrombocytopenia. While the direct use of this compound is not explicitly detailed in this specific synthesis, its structural similarity and reactivity profile suggest its potential as a precursor in analogous synthetic routes. The general strategy involves the functionalization of the phenolic hydroxyl group and subsequent transformations of the nitro and bromo substituents to construct the complex heterocyclic core of such drugs.
Gateway to Heterocyclic Systems: Synthesis of Phenoxazines
The o-aminophenol moiety within this compound is a classic precursor for the synthesis of phenoxazines, a class of heterocyclic compounds with diverse applications in materials science and medicinal chemistry.[2][4][5] Phenoxazine derivatives are known for their unique photophysical properties and biological activities, including antiviral, anticancer, and anti-inflammatory effects.[5]
The synthesis of phenoxazines from o-aminophenols can be achieved through oxidative condensation or by condensation with various diketones or quinones.
General Reaction Scheme for Phenoxazine Synthesis
Caption: General route to substituted phenoxazines.
While a specific protocol for the synthesis of a phenoxazine derivative from this compound is not extensively documented, the general methodologies for phenoxazine synthesis can be applied. For instance, condensation with 1,2-dicarbonyl compounds in the presence of an acid or base catalyst would be a viable approach. The resulting bromo- and nitro-substituted phenoxazine could then serve as a platform for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.
Potential Applications in Agrochemicals
The search for novel and effective agrochemicals is a continuous endeavor. The structural motifs present in this compound are found in various biologically active compounds. A closely related compound, 2-bromo-4-fluoro-6-nitrophenol, has been reported to possess broad-spectrum bactericidal and herbicidal activities.[6] This suggests that this compound and its derivatives could be promising candidates for the development of new agrochemicals.
The amino group can be readily derivatized to form amides, ureas, or other functionalities, which are common in many pesticides. The bromo and nitro groups can also contribute to the biological activity and influence the physicochemical properties of the resulting molecules, such as their soil mobility and persistence. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds could unveil novel applications in crop protection.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₃ | [1] |
| Molecular Weight | 233.02 g/mol | [1] |
| Appearance | Likely a crystalline solid | Inferred |
| CAS Number | 185335-67-5 | [1] |
Spectroscopic Data (Predicted/Typical Ranges):
-
¹H NMR: Aromatic protons would appear in the downfield region, with chemical shifts influenced by the electronic effects of the substituents. The amino and hydroxyl protons would appear as broad singlets, with their chemical shifts being solvent-dependent.
-
¹³C NMR: The aromatic carbons would show distinct signals, with the carbon bearing the nitro group being significantly deshielded.
-
IR Spectroscopy: Characteristic peaks for the N-H and O-H stretching of the amino and hydroxyl groups, the N-O stretching of the nitro group, and C-Br stretching would be observed.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 232/234, corresponding to the bromine isotopes.
Conclusion and Future Outlook
This compound stands out as a valuable and underutilized building block in organic synthesis. Its straightforward, albeit not fully optimized, synthesis and the presence of three distinct reactive functional groups offer a wide range of possibilities for the creation of diverse and complex molecules. Its demonstrated potential as a precursor for pharmaceutical intermediates and its strong promise in the synthesis of heterocyclic systems like phenoxazines and in the development of novel agrochemicals warrant further investigation.
Future research should focus on the optimization of its synthesis to improve yields and reduce byproducts. A systematic exploration of its reactivity, particularly in cross-coupling reactions involving the C-Br bond and derivatization of the amino group, will undoubtedly unlock new synthetic pathways. As the demand for novel pharmaceuticals, functional materials, and sustainable agrochemicals continues to grow, the strategic application of versatile intermediates like this compound will be instrumental in driving innovation in chemical sciences.
References
- Hartman, W. W., & Silloway, H. L. (1947). 2-Amino-4-nitrophenol. Organic Syntheses, 27, 3. doi:10.15227/orgsyn.027.0003
- Robertson, P. W. (1908). The Bromination of p-Nitrophenol. Journal of the Chemical Society, Transactions, 93, 788-791.
-
ResearchGate. (n.d.). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. Retrieved from [Link]
-
ResearchGate. (2020). 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one as an unexpected product from reduction of 5-methyl-2-nitrophenol. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. Retrieved from [Link]
- Ayogu, J. I., & Ezeokonkwo, M. A. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity.
- Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
Sources
- 1. Buy 2-amino-6-bromo-4-nitroPhenol (EVT-3168263) | 185335-67-5 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Amino-4-bromo-6-nitrophenol
A Note on the Scope
Direct experimental data on the thermal properties of 2-Amino-4-bromo-6-nitrophenol is not extensively available in public literature. This guide, therefore, provides a comprehensive analysis based on the well-established thermal behavior of structurally related compounds, including nitrophenols, and brominated aromatic systems. The principles and methodologies outlined herein serve as a robust framework for researchers and drug development professionals to predict and experimentally verify the thermal stability and degradation profile of this compound.
Introduction
This compound is a substituted aromatic compound with potential applications in pharmaceutical synthesis and materials science.[1] Its molecular structure, featuring an amino, a bromo, and a nitro group on a phenol ring, imparts a unique combination of reactivity and functionality. Understanding the thermal stability and degradation pathways of this molecule is paramount for ensuring its safe handling, storage, and effective utilization in various applications. Thermal decomposition can lead to loss of efficacy, generation of hazardous byproducts, and compromised product quality. This guide provides a detailed exploration of the anticipated thermal behavior of this compound, methodologies for its assessment, and predicted degradation mechanisms.
Predicted Thermal Behavior: A Multifunctional Molecule's Profile
The thermal stability of this compound is intrinsically linked to the interplay of its functional groups. The presence of the electron-withdrawing nitro group is expected to significantly influence its decomposition profile, a characteristic common to many nitroaromatic compounds which can be sensitive to heat.[2] The amino and hydroxyl groups can participate in intermolecular hydrogen bonding, which may initially enhance stability, but can also facilitate certain degradation reactions at elevated temperatures. The carbon-bromine bond, while relatively stable, can also be a point of cleavage during thermal decomposition.
Based on studies of similar nitrophenol derivatives, the thermal degradation of this compound is likely to be a multi-step process.[3][4][5] An initial endothermic event corresponding to melting would be expected, followed by one or more exothermic decomposition stages. For instance, studies on o-nitrophenol have shown thermal degradation commencing around 118°C.[4] Given the additional substituents, the onset of decomposition for this compound may differ but is anticipated to be within a comparable range for substituted nitrophenols.
Core Experimental Methodologies for Thermal Analysis
A thorough investigation of the thermal stability of this compound would necessitate the use of standard thermal analysis techniques. These methods provide quantitative data on mass loss, heat flow, and transition temperatures as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Protocol: Thermogravimetric Analysis of this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting, and to characterize the energetics of decomposition (exothermic or endothermic).
Experimental Protocol: Differential Scanning Calorimetry of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated pan.
-
Atmosphere: Maintain an inert atmosphere as described for TGA.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting and decomposition events.
-
Data Analysis: The resulting DSC thermogram will show peaks corresponding to thermal events. Endothermic peaks typically represent melting, while exothermic peaks indicate decomposition. The peak onset temperature, peak maximum, and the area under the peak (enthalpy change) are key parameters to be determined.
Predicted Thermal Degradation Pathways
The degradation of this compound is likely to proceed through complex reaction pathways involving its functional groups. While the precise mechanism can only be confirmed through detailed analysis of degradation products (e.g., by TGA-MS or Pyrolysis-GC-MS), plausible pathways can be postulated based on the known chemistry of related compounds.
The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO2 bond.[2] However, the presence of the amino and hydroxyl groups can alter this initial step. Intramolecular interactions and subsequent reactions are highly probable.
Potential Degradation Steps:
-
Initial Decomposition: This could be initiated by the loss of the nitro group or through reactions involving the amino and hydroxyl groups.
-
Ring Opening: Following initial bond cleavage, the aromatic ring may undergo fragmentation.
-
Formation of Volatile Products: Gaseous products such as NOx, CO, CO2, and HBr are likely to be formed.
-
Char Formation: A carbonaceous residue may remain at the end of the decomposition process.
The following diagram illustrates a potential initial step in the degradation pathway, highlighting the interplay of the functional groups.
Caption: Potential initial thermal degradation pathways of this compound.
Summary of Predicted Thermal Properties
The following table summarizes the anticipated thermal properties of this compound based on the analysis of structurally similar compounds. These values should be considered as estimates to be confirmed by experimental analysis.
| Property | Predicted Value/Range | Rationale |
| Melting Point | 130 - 160 °C | Based on substituted nitrophenols.[6] |
| Onset of Decomposition (TGA) | 180 - 250 °C | Inferred from TGA data of related nitrophenols.[3][4] |
| Decomposition Enthalpy (DSC) | Exothermic | Typical for the decomposition of nitroaromatic compounds.[2] |
| Major Mass Loss Region (TGA) | 200 - 400 °C | Expected range for the primary decomposition of the organic structure. |
| Residual Mass at 600°C (TGA) | 10 - 30% | Dependent on the extent of char formation. |
Workflow for Comprehensive Thermal Stability Assessment
A systematic approach is crucial for a thorough evaluation of the thermal stability of this compound. The following workflow outlines the key steps.
Caption: Recommended workflow for the thermal stability assessment of this compound.
Conclusion and Recommendations
While direct experimental data for this compound is limited, a comprehensive understanding of its probable thermal behavior can be extrapolated from the extensive knowledge of related chemical structures. It is anticipated that this compound will exhibit a multi-stage decomposition profile, initiated at moderately elevated temperatures, and driven by the presence of the nitro, amino, and bromo functional groups.
For researchers and professionals in drug development, it is imperative to conduct rigorous experimental thermal analysis using techniques such as TGA and DSC to validate these predictions. Such studies will provide the necessary data to establish safe handling procedures, determine appropriate storage conditions, and ensure the stability of this compound in its intended applications. Isothermal stress studies at relevant temperatures are also recommended to assess its long-term stability. The insights gained from a thorough thermal characterization will be invaluable for the successful and safe utilization of this compound.
References
-
ResearchGate. TGA thermogram of treated m-nitrophenol (MNP). ResearchGate. Accessed February 10, 2026. [Link]
-
ResearchGate. TGA thermogram of control o-nitrophenol (ONP). ResearchGate. Accessed February 10, 2026. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis of 2-Bromo-6-nitrophenol. NINGBO INNO PHARMCHEM CO.,LTD. Accessed February 10, 2026. [Link]
-
ResearchGate. Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization | Request PDF. ResearchGate. Accessed February 10, 2026. [Link]
-
Organic Syntheses. 2-amino-4-nitrophenol. Organic Syntheses. Accessed February 10, 2026. [Link]
-
ResearchGate. Thermo gravimetric analysis (TGA) and TGA derivative curves of (A) MIP and (B) NIP. ResearchGate. Accessed February 10, 2026. [Link]
-
ResearchGate. Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. Accessed February 10, 2026. [Link]
-
DTIC. WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Accessed February 10, 2026. [Link]
-
Journal of the Chemical Society, Faraday Transactions. Glass formation in organic binary liquids studied using differential scanning calorimetry. Royal Society of Chemistry. Accessed February 10, 2026. [Link]
-
ResearchGate. Thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG).... ResearchGate. Accessed February 10, 2026. [Link]
-
ResearchGate. Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. ResearchGate. Accessed February 10, 2026. [Link]
-
ResearchGate. Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol | Request PDF. ResearchGate. Accessed February 10, 2026. [Link]
Sources
Methodological & Application
using "2-Amino-4-bromo-6-nitrophenol" in the synthesis of EGFR inhibitors
Application Note: Strategic Utilization of 2-Amino-4-bromo-6-nitrophenol in the Synthesis of Fourth-Generation EGFR Inhibitors
Executive Summary
The development of Epidermal Growth Factor Receptor (EGFR) inhibitors has evolved from reversible ATP-competitive binders (Gefitinib, Erlotinib) to covalent irreversible inhibitors (Osimertinib) designed to overcome the T790M resistance mutation. The current frontier lies in targeting the C797S mutation, which necessitates novel scaffold geometries.
This guide details the application of This compound (CAS: 139138-08-2) as a critical "linchpin" intermediate.[1] Its unique tris-substituted phenol structure allows for the rapid construction of benzoxazine and benzoxazole cores. These scaffolds are increasingly favored for their ability to orient acrylamide warheads toward the nucleophilic Cysteine-797 residue in the EGFR ATP-binding pocket.[1]
Chemical Strategy & Rationale
The utility of this compound stems from its orthogonal functional group handles, allowing for sequential, regioselective functionalization.[1]
| Functional Group | Position | Strategic Role in Inhibitor Design |
| Phenol (-OH) & Amine (-NH₂) | Ortho (1,[1]2) | Scaffold Formation: Pre-positioned for cyclization with 1,2-dihaloalkanes to form 3,4-dihydro-2H-1,4-benzoxazines or with carboxylic acids to form benzoxazoles.[1] |
| Bromine (-Br) | Para to OH (4) | Core Coupling: High-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach the hinge-binding motif (e.g., aminopyrimidine).[1] |
| Nitro (-NO₂) | Ortho to OH (6) | Warhead Vector: Latent amine precursor. Post-coupling reduction allows for the attachment of Michael acceptors (acrylamides) to target Cys797 or Cys775. |
Structural Logic Diagram
Figure 1: Strategic synthetic workflow transforming the tris-substituted phenol into a bioactive inhibitor.
Detailed Experimental Protocol
This protocol describes the synthesis of a 6-bromo-8-nitro-3,4-dihydro-2H-1,4-benzoxazine core, a validated scaffold in recent patent literature (e.g., CN112538072A) for mutant-selective EGFR inhibitors.[1]
Phase 1: Scaffold Construction (Benzoxazine Synthesis)
Objective: Cyclize the amino-phenol to form the bicyclic core.
-
Reagents:
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (400 mg, 1.71 mmol) in anhydrous DMF (4.0 mL).
-
Addition: Add finely ground
(712 mg, 5.15 mmol) to the solution. Stir for 10 minutes at room temperature to initiate deprotonation of the phenol. -
Alkylation: Dropwise add 1,2-dibromoethane (484 mg, 2.57 mmol).
-
Note: 1,2-dibromoethane is a suspected carcinogen.[1] Handle in a fume hood.
-
-
Reaction: Heat the reaction mixture to 120°C and stir for 16 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] Look for the disappearance of the starting phenol (
) and formation of the cyclized product ( ).
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). The product typically precipitates.
-
If precipitate forms: Filter, wash with water, and dry under vacuum.
-
If oil forms:[1] Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) yields 6-bromo-8-nitro-3,4-dihydro-2H-1,4-benzoxazine as a yellow/orange solid.[1]
Typical Yield: 75–85%[1]
Phase 2: Core Coupling (Hinge Binder Attachment)
Objective: Attach the kinase-binding motif (e.g., an indole or pyrimidine) to the 6-position via Suzuki coupling.
-
Reagents:
-
Benzoxazine intermediate (from Phase 1) (1.0 eq)
-
Aryl Boronic Acid/Ester (e.g., 1-methyl-1H-pyrazol-4-yl boronic ester) (1.2 eq)[1]
-
Catalyst:
(0.05 eq) -
Base:
(2.0 eq) -
Solvent: Dioxane/Water (4:1)
-
Procedure:
-
Degassing: Combine reagents in a microwave vial or pressure tube. Sparge with Argon for 5 minutes.
-
Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).
-
Workup: Filter through Celite, dilute with EtOAc, wash with water.
-
Outcome: The bromine is replaced by the aryl group, retaining the 8-nitro group.
Phase 3: Warhead Activation (Nitro Reduction & Acrylation)
Objective: Convert the nitro group to an acrylamide to create the covalent "warhead."
Step A: Reduction
-
Dissolve the coupled nitro-intermediate in EtOH/Water (5:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Heat to 80°C for 2 hours.
-
Filter hot through Celite. Concentrate to obtain the 8-amino-benzoxazine derivative.
Step B: Acrylation [1]
-
Dissolve the crude amine in DCM at 0°C .
-
Add DIPEA (2.0 eq).
-
Slowly add Acryloyl Chloride (1.05 eq) (diluted in DCM) to avoid bis-acrylation.
-
Stir at 0°C for 30 minutes. Quench with
. -
Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Mechanistic Insight & Validation
Binding Mode Hypothesis
The resulting inhibitor utilizes the benzoxazine scaffold to mimic the adenine ring of ATP.
-
The Hinge Region: The aryl group introduced at the 6-position (originally the Br) forms hydrogen bonds with Met793 in the hinge region.
-
The Covalent Bond: The acrylamide at the 8-position (originally the Nitro) is positioned at the solvent interface, perfectly aligned to undergo a Michael addition with the thiol of Cys797 .
Validation Checkpoints (Self-Correction)
-
Regioselectivity: In Phase 1, if the reaction temperature is too low (<80°C), mono-alkylation may occur. The 120°C condition ensures ring closure.
-
Safety: The nitro group is electron-withdrawing, making the initial phenol acidic (
), facilitating the base-mediated cyclization. However, nitro-aromatics can be energetic; avoid concentrating to dryness at high heat.[1]
Pathway Visualization
Figure 2: Kinetic mechanism of the synthesized inhibitor.[1] The scaffold ensures high affinity (low Kd) before the covalent reaction (k_inact).
References
-
Patent CN112538072A . Novel aminopyrimidine EGFR inhibitor and preparation method and application thereof. 2021. (Describes the specific cyclization of this compound with dibromoethane).
-
Al-Dies, A.M., et al. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile. MDPI, 2023. (Context on binding modes and bromine handles).
-
Ayaz, M., et al. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2. Bioorganic Chemistry, 2025.[4][5][6] (Review of benzimidazole/benzoxazine scaffolds in kinase inhibition).
-
PubChem Compound Summary . This compound (CID 5029090).[1][7] National Library of Medicine.[8][9]
Sources
- 1. 20039-91-2|2-Bromo-4-methyl-6-nitrophenol|BLD Pharm [bldpharm.com]
- 2. CN112538072A - æ°åæ°¨åºå§å¶ç±»egfræå¶å - Google Patents [patents.google.com]
- 3. CN112538072B - æ°¨åºå§å¶ç±»egfræå¶å - Google Patents [patents.google.com]
- 4. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 139138-08-2 | this compound | Aryls | Ambeed.com [ambeed.com]
- 8. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
experimental procedure for the diazotization of "2-Amino-4-bromo-6-nitrophenol"
[1][2]
Executive Summary
This application note details the experimental procedure for the diazotization of 2-Amino-4-bromo-6-nitrophenol (CAS: 13334-88-8).[1] Unlike simple anilines, this substrate presents specific challenges due to the electron-withdrawing nature of the nitro and bromo substituents, which significantly reduce the basicity of the amine. Furthermore, the presence of the ortho-hydroxyl group facilitates the formation of a diazo-oxide (quinone diazide) species upon neutralization, distinguishing it from standard diazonium salts. This protocol utilizes a mixed-solvent system (Acetic Acid/HCl) to ensure substrate solubility and reaction homogeneity, ensuring high yields for downstream applications such as Sandmeyer reactions or azo coupling.[1]
Chemical Context & Safety Assessment
The Substrate Challenge
The target molecule contains three functional groups interacting on a benzene ring:
-
Nitro (-NO₂ at C6) & Bromo (-Br at C4): Strong electron-withdrawing groups that deactivate the ring and reduce the pKa of the amine, making it difficult to protonate and diazotize in weak acids.[1]
-
Hydroxyl (-OH at C1): Positioned ortho to the amine. In the presence of a diazonium group, this allows for rapid tautomerization to a zwitterionic diazoxide (also known as a quinone diazide) in neutral media.
Critical Safety Hazards
-
Explosion Risk: Diazonium salts derived from nitrophenols are energetic and shock-sensitive when dry.[1][2] NEVER isolate the diazonium salt as a dry solid.[2] Always use the solution/suspension in situ.
-
Toxic Gas: Incomplete diazotization or high temperatures can release nitrogen oxides (NOx), which are toxic.[1] Perform all reactions in a fume hood.
-
Chemical Burns: Concentrated HCl and glacial acetic acid are corrosive.
Materials & Equipment
Reagents
| Reagent | Specification | Role |
| This compound | >98% Purity | Substrate |
| Sodium Nitrite (NaNO₂) | 4N Aqueous Solution | Diazotizing Agent |
| Hydrochloric Acid (HCl) | 37% (Conc.)[1] | Proton Source |
| Glacial Acetic Acid | ACS Grade | Co-solvent (Solubility) |
| Sulfamic Acid / Urea | Solid | Scavenger (Excess HNO₂) |
| Starch-Iodide Paper | Indicator | Endpoint Monitor |
Equipment
-
Jacketed glass reactor or 3-neck round bottom flask (250 mL).[1]
-
Mechanical stirrer (Teflon blade) – Magnetic stirring is insufficient for slurries.[1]
-
Internal thermometer (Digital, response time < 2s).[1]
-
Dropping funnel with pressure-equalization.[1]
-
Ice/Salt bath or recirculating chiller (set to -5°C).[1]
Experimental Protocol
Phase 1: Solubilization & Salt Formation
Rationale: The free base is sparingly soluble in water. Acetic acid is used to solvate the lipophilic ring, while HCl forms the amine hydrochloride salt.[1]
-
Setup: Equip the 3-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Place in the cooling bath.
-
Charging: Add 10.0 g (42.9 mmol) of this compound to the flask.
-
Solvent Addition: Add 40 mL of Glacial Acetic Acid . Stir at room temperature for 10 minutes to break up clumps.
-
Acidification: Slowly add 15 mL of Conc. HCl (37%) .
-
Observation: The mixture may warm slightly (exothermic). A fine suspension of the hydrochloride salt will form.
-
-
Cooling: Cool the mixture to 0–5°C .
Phase 2: Diazotization
Rationale: Nitrous acid (HNO₂) is generated in situ.[2] The temperature must be kept low to prevent decomposition of the unstable diazonium species.[][4][5]
-
Preparation of Nitrite: Dissolve 3.2 g (46 mmol, 1.07 eq) of Sodium Nitrite in 10 mL of water .
-
Addition: Add the NaNO₂ solution dropwise to the reaction mixture.
-
Rate Control: Maintain internal temperature below 5°C .
-
Visual Cue: The suspension will thin out and likely change color (often to a clearer yellow/orange solution) as the soluble diazonium salt forms.
-
-
Digestion: After addition is complete, continue stirring at 0–5°C for 30–45 minutes .
Phase 3: Validation & Quenching
Rationale: Excess nitrous acid interferes with downstream coupling. It must be destroyed.
-
Endpoint Test: Dip a glass rod into the reaction and touch it to Starch-Iodide paper .
-
Positive Result: Instant blue/black spot (indicates excess HNO₂).
-
Negative Result: No color change (indicates insufficient NaNO₂; add 10% more nitrite solution and re-stir).
-
-
Quenching: Once a positive starch-iodide test persists for 10 minutes, add Sulfamic Acid (approx. 0.5 g) in small portions until the starch-iodide test is negative.
Phase 4: Utilization
The resulting solution contains the Diazonium Chloride (in strong acid).
-
For Coupling: Buffer the solution (e.g., Sodium Acetate) to pH 4–5 to generate the reactive Diazoxide species before adding the coupler.
-
For Sandmeyer: Add directly to the copper halide solution.
Reaction Mechanism & Pathway[2][4][7][11]
The following diagram illustrates the conversion of the amine to the diazonium salt and its equilibrium with the diazoxide species, which is specific to ortho-aminophenols.
Figure 1: Reaction pathway showing the acid-catalyzed formation of the diazonium salt and its pH-dependent tautomerization to the diazoxide.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No "Blue" on Starch-Iodide | Nitrite consumed by side reactions or insufficient stoichiometry.[1] | Add NaNO₂ solution in 0.1 eq increments until positive test persists. |
| Rapid Gas Evolution (Foaming) | Temperature too high (>10°C); Diazo decomposition. | Check cooling bath. Slow down addition rate. Ensure internal temp < 5°C. |
| Thick Slurry / No Dissolution | Substrate insolubility.[4] | Increase Acetic Acid volume. Ensure mechanical stirring is vigorous. |
| Tar/Dark Oil Formation | Oxidation of phenol ring. | Ensure atmosphere is inert (N₂). Verify temperature control. |
References
-
BOC Sciences. Custom Diazotization Services & Mechanisms. Retrieved from [1]
-
Möhlau, R., & Uhlmann, K. (1900).[1] Preparation of 2,6-Dibromo-4-nitrophenol (Analogous nitrophenol chemistry).[1][9] Organic Syntheses, Coll.[1][9] Vol. 1, p.57. Retrieved from
-
Sheng, M., Frurip, D., & Gorman, D. (2015).[1][4] Reactive Chemical Hazards of Diazonium Salts.[4] Journal of Loss Prevention in the Process Industries. Retrieved from
-
BenchChem. Application Notes for Diazotization of Nitroanilines. Retrieved from [1]
Sources
- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 8. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Monitoring Reaction Progress of 2-Amino-4-bromo-6-nitrophenol by TLC
Abstract
This application note details the methodology for monitoring reactions involving 2-Amino-4-bromo-6-nitrophenol (CAS 13576-20-0) , a critical intermediate in the synthesis of antiviral benzoxazoles and azo dyes.[1] Due to the compound's amphoteric nature (containing both phenolic hydroxyl and primary amine moieties) and high polarity, standard TLC protocols often result in peak tailing or co-elution. This guide provides an optimized mobile phase strategy, specific visualization techniques, and a troubleshooting framework to ensure reproducible reaction monitoring.
Chemical Context & Challenges[1][2][3]
The Molecule
This compound presents a unique chromatographic challenge due to its dense functionalization on a single benzene ring:
-
Nitro group (-NO₂): Strong electron-withdrawing group; provides UV activity but increases polarity.[1]
-
Primary Amine (-NH₂): Basic functionality; prone to hydrogen bonding with silanol groups on silica, causing "streaking."[1]
-
Phenolic Hydroxyl (-OH): Acidic functionality; can ionize, leading to peak broadening.[1]
-
Bromine (-Br): Lipophilic, but its effect is overshadowed by the three polar groups.[1]
The Analytical Challenge
In standard non-polar systems (e.g., Hexane/Ethyl Acetate), this molecule tends to adhere to the baseline (
Safety & Handling (Critical)
-
Toxicity: Nitrophenols are toxic by ingestion and skin absorption.[1] Wear nitrile gloves and work in a fume hood.[1]
-
Explosion Hazard: Dry nitrophenols can be shock-sensitive.[1] Ensure the compound is kept wet or in solution during storage. Do not scrape dry solids aggressively.[1]
-
Waste: Dispose of all TLC plates and solvent mixtures in dedicated halogenated organic waste streams.
Method Development: Mobile Phase Optimization
For this specific substrate, a dual-solvent system with a modifier is required.[1]
Recommended Mobile Phases
| System Type | Solvent Composition (v/v) | Purpose | Expected Result |
| Screening (Start Here) | DCM : Methanol (95:5) | General polarity check | Good starting point; may show slight tailing.[1] |
| Optimized (Polar) | DCM : Methanol : Acetic Acid (90:9:1) | Anti-tailing | Acetic acid suppresses phenol ionization, sharpening spots.[1] |
| Alternative (Non-Halogenated) | Ethyl Acetate : Hexane (3:2) | Green chemistry option | Requires high EtOAc ratio due to polarity.[1] |
| High Polarity (For salts) | n-Butanol : Acetic Acid : Water (3:1:1) | For HCl/HBr salts | Only use if the free base is not isolated.[1] |
Stationary Phase
-
Standard: Silica Gel 60
(Aluminum or Glass backed).[1] -
Pre-treatment: If humidity is high, heat plates at 105°C for 30 minutes to activate silica.[1]
Visualization Protocols
Because the molecule is highly functionalized, a "Tri-Modal" visualization strategy is recommended to confirm identity and purity.
Step 1: UV Absorption (Non-Destructive)[1][4]
-
Observation: The nitro-aromatic core strongly quenches fluorescence.[1] The product appears as a distinct dark purple/black spot against the green fluorescent background.
-
Why: The conjugated
-system (benzene ring + nitro group) is highly UV active.[1]
Step 2: Ninhydrin Stain (Amine Specific)[1]
-
Reagent: 0.3% Ninhydrin in n-butanol containing 3% acetic acid.[1]
-
Protocol: Dip the plate or spray lightly. Heat with a heat gun at 110°C for 1-2 minutes.
-
Observation: The free primary amine (-NH₂) reacts to form a pink/red spot (Ruhemann's purple).[1]
-
Note: If the amine is acylated or diazotized during the reaction, this spot will disappear or change color.
Step 3: Ferric Chloride (Phenol Specific)[1]
-
Reagent: 1% FeCl₃ in 50% aqueous methanol.
-
Protocol: Spray the plate (do not dip, as the spot may run).
-
Observation: Phenolic compounds typically form a colored complex (violet, green, or red-brown) .[1]
-
Why: Confirms the integrity of the phenol ring.
Experimental Workflow: Reaction Monitoring
Scenario: Monitoring the reduction of the nitro group to a diamine (2,6-diamino-4-bromophenol).
Step-by-Step Protocol
-
Baseline Setup:
-
Sample Preparation:
-
Standard (SM): Dissolve ~2 mg of this compound in 0.5 mL MeOH.
-
Reaction Mixture (RM): Take a 20 µL aliquot from the reactor. Quench/dilute in 0.5 mL MeOH.
-
-
Spotting (Co-Spot Technique):
-
Elution:
-
Analysis:
Decision Logic for Method Optimization
The following diagram illustrates the logical flow for optimizing the TLC method if the initial results are unsatisfactory.
Figure 1: Decision tree for optimizing TLC mobile phases for amphoteric aromatics like this compound.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Long streak from origin | Amine interacting with silica protons.[1] | Add 0.5% Triethylamine (TEA) to the mobile phase. Note: TEA may quench ninhydrin; bake plate longer.[1] |
| Spot is "crescent" shaped | Overloading of sample. | Dilute sample 10x. Apply smaller spot (< 2mm).[1][5] |
| Ghost spots (faint extra spots) | Decomposition on silica. | This compound is light/air sensitive.[1] Develop plate immediately after spotting.[1] Do not dry with hot air for too long.[1] |
| No separation from impurity | Co-elution. | Change solvent selectivity.[1] Switch from DCM/MeOH to Toluene/Acetone (4:1). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217359, this compound.[1] Retrieved from [Link][1]
-
Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants.[1] Thieme Medical Publishers.[1] (General reference for phenolic TLC).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry (5th Ed.).[1] Longman Scientific & Technical.[1] (Standard reference for qualitative organic analysis).
Sources
- 1. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. koutentisresearchgroup.weebly.com [koutentisresearchgroup.weebly.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epfl.ch [epfl.ch]
Application Notes and Protocols for the Derivatization of 2-Amino-4-bromo-6-nitrophenol to Enhance Biological Activity
Introduction: Unlocking the Therapeutic Potential of a Substituted Phenol
The compound 2-Amino-4-bromo-6-nitrophenol is a unique molecular scaffold possessing a combination of functional groups—an amine, a hydroxyl group, a bromine atom, and a nitro group—that suggest a rich potential for chemical modification and diverse biological activity. Substituted phenols are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological properties including antimicrobial, antioxidant, and anticancer effects. The strategic derivatization of the this compound core is a promising avenue for the discovery of novel therapeutic agents with enhanced potency and selectivity.
This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound. We will explore three primary derivatization strategies: N-acylation, Schiff base formation, and the synthesis of benzoxazoles. For each strategy, we will delve into the scientific rationale, provide step-by-step synthetic protocols, and outline methods for the evaluation of the biological activities of the resulting derivatives.
Strategic Derivatization Pathways
The presence of a primary amino group and a hydroxyl group on the this compound molecule offers two primary sites for chemical modification. Our strategic approach focuses on leveraging these reactive centers to introduce new functionalities known to be associated with enhanced biological activity.
Caption: Derivatization strategies for this compound.
Strategy 1: N-Acylation
Scientific Rationale
N-acylation is a fundamental derivatization technique that introduces an acyl group onto the amino functionality of the parent molecule.[1] This modification can significantly alter the electronic and lipophilic properties of the compound, which in turn can influence its biological activity. The introduction of different acyl groups allows for a systematic exploration of the structure-activity relationship (SAR). For instance, the resulting N-acyl-aminophenol derivatives have been investigated for a range of bioactivities, including analgesic and anti-inflammatory properties.[2]
Experimental Protocol: General Procedure for N-Acylation
This protocol describes a general method for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl-2-amino-4-bromo-6-nitrophenol derivative.[3][4][5]
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Strategy 2: Schiff Base Formation
Scientific Rationale
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone.[6] The resulting azomethine group (-C=N-) is a key pharmacophore that has been associated with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[7][8][9] The synthesis of Schiff bases from this compound introduces a new substituent derived from the carbonyl compound, allowing for extensive structural diversity. Furthermore, these Schiff base ligands can be used to form metal complexes, which often exhibit enhanced biological activity compared to the free ligand.[8]
Experimental Protocol: General Procedure for Schiff Base Synthesis
This protocol outlines a general method for the synthesis of Schiff bases from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Addition of Aldehyde: To this solution, add the aromatic aldehyde (1.0 eq).
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.
-
Isolation of Product: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials.[10]
-
Drying and Purification: Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Characterize the purified Schiff base using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[6][11][12]
Strategy 3: Benzoxazole Synthesis
Scientific Rationale
Benzoxazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][13][14][15] The synthesis of benzoxazoles from 2-aminophenols involves the condensation with a carboxylic acid or an aldehyde, followed by intramolecular cyclization. Derivatizing this compound into a benzoxazole locks the amino and hydroxyl groups into a rigid ring system, which can lead to specific interactions with biological targets.
Experimental Protocol: Synthesis of Benzoxazoles from 2-Aminophenol and an Aldehyde
This protocol describes a common method for the synthesis of 2-substituted benzoxazoles from this compound and an aldehyde.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde
-
Solvent (e.g., ethanol, dimethyl sulfoxide - DMSO)
-
Oxidizing agent (e.g., p-toluenesulfonic acid, iodine)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the aldehyde (1.1 eq), and the oxidizing agent (e.g., a catalytic amount of p-toluenesulfonic acid) in a suitable solvent like ethanol or DMSO.
-
Reaction Conditions: Heat the mixture to reflux and stir for 4-12 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.[16][17]
-
Characterization: Confirm the structure of the resulting benzoxazole derivative using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[6][18][19]
Biological Screening Protocols
A crucial aspect of this work is the evaluation of the biological activity of the newly synthesized derivatives. The following are detailed protocols for assessing antimicrobial, anticancer, and antioxidant activities.
Caption: Biological screening workflow for synthesized derivatives.
Protocol 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1][10]
Materials:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of each compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[5][14]
-
Determination of MIC: After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity (bacterial growth). Alternatively, the optical density at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration at which the absorbance is comparable to the negative control.[14]
Protocol 2: Anticancer Activity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][20]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 24, 48, or 72 hours. Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 3-4 hours.[7][16]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Protocol 3: Antioxidant Activity - DPPH Radical Scavenging Assay
This assay measures the ability of the synthesized compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8]
Materials:
-
Synthesized derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (as a positive control)
-
96-well microtiter plates or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (typically 0.1 mM).
-
Reaction Mixture: In the wells of a 96-well plate, add different concentrations of the synthesized derivatives. Then, add the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2][21]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[17]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be calculated.
Data Presentation
The quantitative data obtained from the biological screening should be summarized in a clear and concise tabular format for easy comparison of the activities of the different derivatives.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivatization Type | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | - | - | >128 | >128 |
| AC-1 | N-Acylation | Acetyl | 64 | 128 |
| SB-1 | Schiff Base | Phenyl | 32 | 64 |
| BZ-1 | Benzoxazole | Phenyl | 16 | 32 |
Table 2: Anticancer and Antioxidant Activity of this compound Derivatives
| Compound ID | Derivatization Type | R-Group | Anticancer IC₅₀ (µM) vs. MCF-7 | Antioxidant IC₅₀ (µM) - DPPH Assay |
| Parent | - | - | >100 | >200 |
| AC-1 | N-Acylation | Acetyl | 85.2 | 150.7 |
| SB-1 | Schiff Base | Phenyl | 45.6 | 98.3 |
| BZ-1 | Benzoxazole | Phenyl | 22.1 | 55.4 |
Conclusion and Future Directions
The derivatization of this compound through N-acylation, Schiff base formation, and benzoxazole synthesis presents a viable strategy for the generation of novel compounds with potentially enhanced biological activities. The protocols outlined in this guide provide a robust framework for the synthesis, purification, characterization, and biological evaluation of these new chemical entities. The systematic exploration of different substituents will enable the establishment of clear structure-activity relationships, guiding the rational design of more potent and selective therapeutic agents. Future work should focus on expanding the library of derivatives and exploring a wider range of biological targets to fully elucidate the therapeutic potential of this versatile scaffold.
References
-
orientjchem.org. (n.d.). Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV) Complexes and Evaluation as Antimicrobial Agents. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Gunda, P., et al. (2020).
- Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
- Hossan, A. S. M. S., et al. (2016). Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes.
- Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
- Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.
- Khan, S. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
-
RSIS International. (n.d.). Synthesis, Characterization and Antibacterial Activity of Schiff Base and its Metal (II) Complexes Derived From 3-Aminophenol and Benzaldehyde. Retrieved from [Link]
- Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-16.
-
IJMRSTI. (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). Retrieved from [Link]
- Lee, J., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PLoS One, 18(4), e0284488.
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
- Khanam, H., et al. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Bangladesh Journal of Microbiology, 21(1), 5-9.
- Magadum, R. B., & Yadav, G. D. (2019). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2. Arabian Journal of Chemistry, 12(8), 3569-3580.
-
ResearchGate. (2022). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis, characterization and antimicrobial studies of Schiff base derived from 2-amino phenol and o-anisaldehyde and its Co (II), Cu (II) and Zn (II) complexes. Retrieved from [Link]
- Google Patents. (n.d.). US4565890A - Process for the preparation of N-acetyl-P-aminophenol.
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
ResearchGate. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. Retrieved from [Link]
-
Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
-
IJRESM. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. zen-bio.com [zen-bio.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. protocols.io [protocols.io]
- 5. bio-protocol.org [bio-protocol.org]
- 6. esisresearch.org [esisresearch.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis - Magritek [magritek.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Bot Verification [rasayanjournal.co.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Impurity Profiling of 2-Amino-4-bromo-6-nitrophenol
Reference Ticket ID: #ABNP-SYN-001 Topic: Troubleshooting Side Reactions & Process Control Applicable For: Process Chemists, Medicinal Chemists, QA/QC Analysts
Executive Summary & Reaction Pathway
Target Molecule: 2-Amino-4-bromo-6-nitrophenol (ABNP) Primary Application: Intermediate for azo dyes, ligand synthesis, and heterocyclic drug scaffolds.
The synthesis of ABNP typically follows a two-stage protocol starting from 4-bromophenol. The critical challenge lies in the chemoselectivity required during both the nitration (avoiding dehalogenation) and the reduction (avoiding over-reduction) phases.
Master Reaction Network (Visualized)
The following diagram maps the "Happy Path" (Target) against the critical "Failure Modes" (Side Reactions).
Caption: Figure 1. Reaction network showing the primary synthetic route (Green) and critical deviation pathways (Red dashed) leading to specific impurities.
Module 1: The Nitration Phase
Transformation: 4-Bromophenol
Critical Troubleshooting Guide
User Query: Why am I detecting significant amounts of Picric Acid (2,4,6-trinitrophenol) in my intermediate?
Root Cause Analysis: This is a classic case of Ipso-Nitration . In electrophilic aromatic substitution, the nitro group is strong enough to displace the bromine atom, especially because the bromine is para to the activating hydroxyl group. This reaction is thermodynamically favored at higher temperatures.
| Parameter | Recommended Control | Consequence of Deviation |
| Temperature | Maintain | |
| Acid Strength | Glacial Acetic Acid solvent or dilute | Concentrated/Fuming |
| Addition Rate | Dropwise, keeping exotherm low | Rapid addition causes localized heating |
Protocol Adjustment:
-
Dissolve 4-bromophenol in glacial acetic acid rather than direct sulfuric acid to moderate the reaction.
-
Add nitric acid (dissolved in acetic acid) slowly.
-
Validation: Check intermediate via TLC or HPLC. Picric acid is more polar and often stains a brighter yellow than the brominated intermediate.
Module 2: The Selective Reduction Phase
Transformation: 4-Bromo-2,6-dinitrophenol
The Zinin Reduction (Sulfide Method)
While catalytic hydrogenation (
FAQ: Reduction Troubleshooting
Q1: I am getting the diamine (2,6-diamino-4-bromophenol). How do I stop at the mono-amine?
-
Mechanism: Sulfide reduction is stoichiometric. The reduction of one nitro group requires 3 equivalents of sulfide (
).[1] -
Solution:
-
Strictly control stoichiometry: Use 1.0 to 1.2 equivalents of
relative to the dinitro substrate. -
pH Control: The reaction should be kept slightly alkaline (pH 8-9) using Ammonium Chloride/Ammonia buffer. High pH (
) favors azo-coupling and over-reduction. -
Temperature: Keep reaction between
. Refluxing ( ) pushes the reaction toward the diamine.
-
Q2: My product is turning black/tarry upon isolation.
-
Cause: Aminophenols are highly susceptible to air oxidation, forming quinone-imines and polymeric tars.
-
Solution:
-
Perform the acidification (work-up) under an inert atmosphere (
or ). -
Add a trace of reducing agent (sodium metabisulfite) during the crystallization step to scavenge oxygen.
-
Q3: Can I use Sodium Borohydride (
-
Answer:
alone does not reduce nitro groups efficiently.[2] However, modified systems (e.g., ) are powerful but often lead to the diamine (over-reduction) or des-bromo products. Stick to sulfide (Zinin) reduction for regioselectivity.
Impurity Profile & Removal Strategy
Use this table to identify and remove side-reaction byproducts.
| Impurity Name | Structure | Origin | Removal Strategy |
| Picric Acid | 2,4,6-Trinitrophenol | Nitration (Ipso-sub) | Wash with dilute HCl. Picric acid is more water-soluble than the brominated product. Recrystallize from Ethanol/Water. |
| Diamine | 2,6-Diamino-4-bromophenol | Over-reduction | Acid Extraction. The diamine is more basic. Dissolve crude in dilute HCl; the mono-nitro target precipitates or extracts into organic solvent at pH ~4-5. |
| Des-bromo | 2-Amino-6-nitrophenol | Hydrogenolysis | Difficult to separate. Prevention is key (Avoid Pd/C). Requires column chromatography if present. |
| Sulfur | Elemental | Byproduct of | Hot Filtration. Filter the reaction mixture while hot (alkaline state) before acidification. Sulfur is insoluble in water. |
Standardized Protocol (Zinin Reduction)
Step-by-Step Methodology:
-
Preparation: Suspend 0.1 mol of 4-bromo-2,6-dinitrophenol in water (200 mL) containing
(buffer). -
Reagent Prep: Prepare a solution of
(0.12 mol, slight excess) in water. -
Addition: Heat the phenol suspension to
. Add the sulfide solution dropwise over 30 minutes.-
Note: The solution will turn deep red/orange.
-
-
Digestion: Stir at
for 1 hour. Monitor via TLC. -
Filtration (Critical): Filter the hot solution to remove elemental sulfur (byproduct).
-
Isolation: Cool the filtrate to
. Carefully acidify with Acetic Acid to pH 5-6.-
Warning: Do not use strong mineral acid (HCl) to pH 1, or the amine salt may remain soluble.
-
-
Purification: Filter the precipitate. Recrystallize from dilute ethanol.
References
-
Organic Syntheses, Coll. Vol. 3, p. 66 (1955). Preparation of 2-Amino-4-nitrophenol (Analogous Method via Zinin Reduction). [Link]
-
Prakash, G. K. S., et al. (2004). Ipso-Nitration of Arylboronic Acids (Mechanistic context for ipso-substitution).[3] Organic Letters. [Link]
-
Maity, S. K., et al. (2008). Reduction of p-nitrotoluene by aqueous ammonium sulfide: Anion exchange resin as a triphasic catalyst. Chemical Engineering Journal. [Link][1]
-
Chemistry Stack Exchange (2015). Selective nitro reduction of poly nitro compounds (Zinin Reduction Mechanisms). [Link]
Sources
Technical Support Center: Regioselective Reduction of 4-bromo-2,6-dinitrophenol
Welcome to the technical support center dedicated to the nuanced challenge of achieving regioselectivity in the reduction of 4-bromo-2,6-dinitrophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to synthesize 2-amino-4-bromo-6-nitrophenol with high fidelity. Here, we dissect the underlying chemical principles, provide robust troubleshooting strategies, and offer detailed experimental protocols to navigate the complexities of this transformation.
Introduction: The Challenge of Regioselectivity
The selective reduction of one nitro group in a polynitroaromatic compound is a common yet challenging transformation in organic synthesis. In the case of 4-bromo-2,6-dinitrophenol, the goal is to reduce one of the two nitro groups to an amine, yielding the valuable intermediate this compound. The key to success lies in exploiting the electronic and steric environment of the molecule to direct the reduction to a specific nitro group. The presence of the hydroxyl group and the bromine atom introduces competing electronic effects that must be carefully managed to achieve the desired regioselectivity.
Troubleshooting Guide: Common Issues in the Reduction of 4-bromo-2,6-dinitrophenol
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive catalyst or reagent.- Insufficient reaction temperature.- Poor solubility of the starting material. | - Reagent/Catalyst Check: Use freshly opened or properly stored reducing agents. For catalytic hydrogenations, ensure the catalyst is not poisoned.- Temperature Adjustment: Gradually increase the reaction temperature while monitoring for side product formation.- Solvent System: Employ a co-solvent system (e.g., ethanol/water) to improve the solubility of the dinitrophenol. |
| Poor Regioselectivity (Mixture of Isomers) | - Reaction conditions are too harsh, leading to non-selective reduction.- The chosen reducing agent is not selective enough. | - Milder Conditions: Reduce the reaction temperature or use a less reactive reducing agent.- Selective Reagents: Employ reagents known for their selectivity in similar systems, such as sodium sulfide (Zinin reduction), which is often selective for the nitro group ortho to a hydroxyl group.[1] |
| Over-reduction to Diamine | - Excess of reducing agent.- Prolonged reaction time.- Highly active catalyst. | - Stoichiometry Control: Carefully control the stoichiometry of the reducing agent. Use of a sub-stoichiometric amount may be necessary.- Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.- Catalyst Loading: Reduce the catalyst loading in catalytic hydrogenations. |
| Dehalogenation (Loss of Bromine) | - Use of highly active hydrogenation catalysts like Palladium on Carbon (Pd/C).- Harsh reaction conditions. | - Catalyst Choice: Avoid Pd/C. Instead, use catalysts less prone to causing dehalogenation, such as Raney Nickel or sulfided Platinum on Carbon.[2]- Milder Methods: Opt for non-catalytic methods like reduction with SnCl₂ or Fe/HCl, which typically do not cause dehalogenation.[3] |
| Formation of Azo/Azoxy Byproducts | - Common with certain reducing agents, especially metal hydrides when used with aromatic nitro compounds.[2]- Reaction mechanism involving condensation of intermediates. | - Choice of Reductant: Avoid metal hydrides like LiAlH₄ for the reduction of aromatic nitro compounds to amines.- pH Control: Maintain appropriate pH, as acidic or basic conditions can influence the formation of condensation byproducts. |
Frequently Asked Questions (FAQs)
Q1: Which nitro group in 4-bromo-2,6-dinitrophenol is preferentially reduced and why?
A1: In dinitro- and trinitrophenols, the nitro group positioned ortho to the hydroxyl group is preferentially reduced.[4] This is attributed to the directing effect of the hydroxyl group, which can stabilize the transition state of the reduction at the ortho position through electronic effects and potential chelation with the reducing agent. Therefore, the expected major product is this compound.
Q2: I am observing significant dehalogenation with my current protocol using Pd/C. What are my best alternatives?
A2: Dehalogenation is a common side reaction when using Pd/C for the reduction of aryl halides. To avoid this, consider the following alternatives:
-
Catalytic Hydrogenation with Raney Nickel: Raney Nickel is an effective catalyst for nitro group reduction and is less likely to cause dehalogenation of aryl bromides compared to Pd/C.[2]
-
Metal/Acid Reduction: Systems like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are robust methods for nitro group reduction and are generally chemoselective, leaving the bromo substituent intact.[3]
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate with a suitable catalyst (e.g., Raney Nickel) can also be a milder alternative to high-pressure hydrogenation.
Q3: Can I use sodium borohydride (NaBH₄) for this reduction?
A3: Sodium borohydride alone is generally not strong enough to reduce aromatic nitro groups. However, it can be used in combination with a catalyst, such as certain metal salts, to achieve the reduction. Care must be taken as the selectivity may not be as high as with other methods.
Q4: What is the Zinin reduction, and is it suitable for this transformation?
A4: The Zinin reduction utilizes sodium sulfide (Na₂S) or related sulfur-based reagents to selectively reduce nitroarenes.[1] It is particularly effective for the regioselective reduction of dinitro compounds where one nitro group is ortho to a hydroxyl or amino group.[5] This makes it a highly suitable and often recommended method for the selective reduction of 4-bromo-2,6-dinitrophenol to this compound.
Q5: How can I monitor the progress of the reaction to avoid over-reduction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to clearly separate the starting material, the desired product, and the over-reduced diamine. By comparing the reaction mixture to standards of the starting material and, if available, the product, you can determine the optimal time to stop the reaction. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Experimental Protocols
Protocol 1: Regioselective Reduction using Sodium Sulfide (Zinin Reduction)
This protocol is adapted from established procedures for the selective reduction of 2,4-dinitrophenol and is expected to yield the desired this compound with high regioselectivity.[6]
Materials:
-
4-bromo-2,6-dinitrophenol
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (28%)
-
Deionized water
-
Glacial acetic acid
-
Activated carbon (Norit)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 4-bromo-2,6-dinitrophenol (1.0 eq) in deionized water.
-
With stirring, add ammonium chloride (approx. 7 eq) and concentrated aqueous ammonia.
-
Heat the mixture to 85 °C using a water bath.
-
Turn off the heat and allow the mixture to cool.
-
Once the temperature reaches 70 °C, begin the portion-wise addition of sodium sulfide nonahydrate (approx. 3.3 eq) over a period that maintains the temperature between 80-85 °C.
-
After the addition is complete, heat the reaction mixture at 85 °C for an additional 15 minutes.
-
Filter the hot reaction mixture through a pre-heated Büchner funnel to remove any insoluble byproducts.
-
Cool the filtrate overnight.
-
Collect the precipitated crystals by filtration.
-
Recrystallize the crude product from boiling water, acidifying with glacial acetic acid.
-
Decolorize with activated carbon if necessary, filter hot, and cool to crystallize the purified this compound.
Protocol 2: Transfer Hydrogenation using Hydrazine Hydrate and Raney Nickel
This method is a good alternative to avoid dehalogenation and the use of sulfur-containing reagents.
Materials:
-
4-bromo-2,6-dinitrophenol
-
Raney Nickel (slurry in water)
-
Hydrazine monohydrate
-
Ethanol/1,2-dichloroethane solvent mixture (1:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2,6-dinitrophenol (1.0 eq) in the ethanol/1,2-dichloroethane solvent mixture.
-
Carefully add Raney Nickel catalyst (a catalytic amount, e.g., 0.1-0.2 g per gram of substrate).
-
Heat the mixture to 50-60 °C with stirring.
-
Slowly add hydrazine monohydrate (3.0 eq) dropwise. An exothermic reaction may be observed.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, cool the reaction mixture and carefully filter through a pad of Celite® to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric when dry. Keep the filter cake wet with water or ethanol at all times.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualization of Key Concepts
Caption: Factors influencing the regioselective reduction of 4-bromo-2,6-dinitrophenol.
References
- Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. (2022). [Source Not Found]
- DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents. (n.d.).
-
Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. (n.d.). Retrieved from [Link]
- US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents. (n.d.).
-
the zinin reduction of nitroarenes - Sciencemadness.org. (n.d.). Retrieved from [Link]
-
Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
the zinin reduction 375 - Sciencemadness. (n.d.). Retrieved from [Link]
-
2-amino-4-nitrophenol - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Zinin reaction - Wikipedia. (n.d.). Retrieved from [Link]
- CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents. (n.d.).
-
Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - PubMed. (2026). Retrieved from [Link]
-
hydrogen - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. (2025). [Source Not Found]
-
Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]
-
The Zinin Reduction of Nitroarenes, H. K. Porter | PDF - Scribd. (n.d.). Retrieved from [Link]
-
The reduction of the sodium salt of 2-nitro-phenol-4-sulfonic acid with sodium sulfide and sodium polysulfide - NJIT Digital Commons. (2024). Retrieved from [Link]
- Raney nickel reductions. (n.d.). [Source Not Found]
-
Reagent Friday: Raney Nickel - Master Organic Chemistry. (2011). Retrieved from [Link]
-
Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. (2015). Retrieved from [Link]
- Reduction method of aromatic nitro-compound for replacing sodium sulfide - Google Patents. (n.d.).
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. (2023). Retrieved from [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Publishing. (n.d.). Retrieved from [Link]
-
Study of the Effect of Sodium Sulfide as a Selective Depressor in the Separation of Chalcopyrite and Molybdenite - MDPI. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: A Guide to Preventing Degradation of 2-Amino-4-bromo-6-nitrophenol
Welcome to the technical support center for 2-Amino-4-bromo-6-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during storage and handling, ensuring the integrity and reliability of your results.
Introduction to the Stability of this compound
This compound is a substituted aromatic compound with a unique combination of functional groups: an amino group, a bromine atom, and a nitro group on a phenol ring. This specific arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (nitro, bromo) groups makes the molecule susceptible to various degradation pathways. Understanding these potential instabilities is crucial for maintaining the compound's purity and reactivity over time.
This guide will delve into the primary degradation mechanisms—oxidation, photodegradation, and thermal stress—and provide actionable protocols to mitigate these risks.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter, providing explanations and step-by-step solutions.
Issue 1: Color Change of the Solid Compound (Yellow to Brown/Reddish-Brown)
Question: My solid this compound, which was initially a yellow crystalline solid, has darkened to a brownish or reddish-brown color over time. What is causing this, and is the material still usable?
Answer:
A color change from yellow to a darker shade is a common indicator of degradation, most likely due to oxidation and/or photodegradation.
-
Causality - The "Why":
-
Oxidation: The aminophenol moiety is susceptible to oxidation. In the presence of atmospheric oxygen, the amino group can be oxidized, leading to the formation of highly colored polymeric impurities.[1][2] This process can be accelerated by exposure to light and elevated temperatures.
-
Photodegradation: Aromatic nitro compounds and aminophenols can be light-sensitive.[3] Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, leading to the formation of colored byproducts.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change.
-
Solution Protocol:
-
Assess Purity: Before use, it is crucial to assess the purity of the discolored material. A simple Thin-Layer Chromatography (TLC) can give a quick qualitative check for new impurities. For quantitative analysis, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended (see the "Analytical Protocols" section for a detailed method).
-
Decision on Use: If the purity is still within the acceptable range for your experiment, the material may be used, but with caution. For sensitive applications, using a fresh, undegraded lot is always preferable.
-
Implement Corrective Storage: To prevent further degradation, store the compound in an amber glass vial to protect it from light.[3] For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen. Store in a cool, dark, and dry place. A refrigerator or a desiccator cabinet is ideal.
-
Issue 2: Appearance of New Peaks in HPLC Analysis
Question: I've run an HPLC analysis on my stored this compound and see new, unexpected peaks that were not present in the initial analysis. What are these impurities?
Answer:
The appearance of new peaks in an HPLC chromatogram is a clear sign of degradation. The identity of these degradants depends on the storage conditions.
-
Causality - The "Why":
-
Oxidative Degradants: If the compound was exposed to air, the new peaks could correspond to oxidized species, such as quinone-imines or polymeric products resulting from the coupling of oxidized molecules.[1][2]
-
Photodegradation Products: Light exposure can lead to debromination (loss of the bromine atom) or reactions involving the nitro group.[4][5]
-
Hydrolytic Degradants: While generally stable to hydrolysis under neutral conditions, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to some degradation.[1]
-
-
Troubleshooting and Identification Strategy:
Caption: Strategy for identifying unknown degradation products.
-
Solution Protocol:
-
Forced Degradation Study: To tentatively identify the degradation pathway, perform a forced degradation study on a fresh sample of this compound. This involves exposing the compound to harsh conditions (acid, base, oxidant, light, heat) to intentionally generate degradation products.[3]
-
LC-MS Analysis: Analyze the samples from the forced degradation study and your stored sample using Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the retention times and mass-to-charge ratios of the peaks, you can often identify the degradation products in your stored sample.
-
Proactive Prevention: Once the degradation pathway is understood, you can implement more specific preventative measures. For example, if oxidative degradants are identified, stricter exclusion of air is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For optimal stability, the compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C | Reduces the rate of thermally induced degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aminophenol group.[2] |
| Light | Protection from light (Amber vial) | Prevents photodegradation.[3] |
| Moisture | Dry conditions (Desiccator) | Minimizes potential hydrolysis. |
Q2: Is this compound susceptible to thermal degradation?
A2: Yes. While the compound is a solid with a relatively high melting point, nitrophenols can be thermally sensitive. Thermal decomposition can be an exothermic and sometimes autocatalytic process.[6] It is crucial to avoid storing the compound at elevated temperatures. Decomposition may produce hazardous fumes, including nitrogen oxides and hydrogen bromide.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound in solution is pH-dependent. The phenolic hydroxyl group and the amino group can be protonated or deprotonated depending on the pH. Extreme pH conditions (both acidic and basic) can catalyze degradation. It is advisable to prepare solutions fresh and, if storage is necessary, to buffer them at a mildly acidic to neutral pH and store them at a low temperature, protected from light.
Q4: Can I use a metal spatula to handle this compound?
A4: It is generally good practice to avoid using metal spatulas with reactive organic compounds. While there is no specific data on the incompatibility of this compound with all metals, trace metal impurities can sometimes catalyze oxidative degradation. Using a glass or ceramic spatula is a safer choice.
Q5: What are the primary degradation pathways I should be aware of?
A5: The three primary degradation pathways are:
-
Oxidation: The electron-rich aminophenol ring is prone to oxidation, leading to the formation of colored quinone-imine species and polymers.
-
Photodegradation: The presence of nitro, amino, and bromo substituents on the aromatic ring makes the molecule susceptible to degradation upon exposure to UV and visible light. This can involve reactions of the nitro group or cleavage of the carbon-bromine bond.
-
Thermal Degradation: At elevated temperatures, the molecule can decompose, potentially in an exothermic manner.
Analytical Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general method for assessing the purity of this compound and detecting its degradation products. Method optimization may be required based on your specific instrumentation and the observed degradation profile.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm particle size | | Mobile Phase A | 0.1% Phosphoric acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Elution | Time (min) | % Mobile Phase B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | 254 nm (or PDA scan from 200-400 nm) | | Injection Volume | 10 µL |
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50 v/v). This will be your stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
This gradient method is designed to be a starting point for a stability-indicating assay, capable of separating the parent compound from more polar and less polar degradation products.[7][8][9]
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding potential degradation pathways and for validating that your analytical method is "stability-indicating."[3]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a 50:50 acetonitrile:water mixture as described in the HPLC protocol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (in solution): Heat the stock solution at 60°C for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber) providing UV and visible light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration).
References
-
PubChem. 2-Amino-4-nitrophenol. National Center for Biotechnology Information. [Link]
-
Gao, R., et al. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development. [Link]
-
PubChem. 2-Amino-5-nitrophenol. National Center for Biotechnology Information. [Link]
-
Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Pivato, A., et al. (2010). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
Mouritsen, T. S. (2015). How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry. [Link]
-
Zhang, Z., et al. (2009). Synthesis of 2-amino-5-nitrophenol by two step process. ResearchGate. [Link]
-
Wang, T., et al. (2019). Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron. ResearchGate. [Link]
-
PubChem. 2-Bromo-6-nitrophenol. National Center for Biotechnology Information. [Link]
-
Wolska, L., et al. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. PMC. [Link]
Sources
- 1. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. irjpms.com [irjpms.com]
managing exothermic reactions in "2-Amino-4-bromo-6-nitrophenol" synthesis
Technical Support Center: Thermal Management in 2-Amino-4-bromo-6-nitrophenol Synthesis
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Exothermic Control & Process Safety for Halogenated Nitrophenols
Introduction: The Thermal Landscape
Welcome to the technical support hub for the synthesis of This compound . This intermediate is critical in dye chemistry and pharmaceutical scaffolds. However, its synthesis involves two notoriously exothermic unit operations: Electrophilic Nitration and Zinin Reduction .
The most robust synthetic route involves the nitration of 4-bromophenol to 4-bromo-2,6-dinitrophenol, followed by the selective reduction of one nitro group.
The Structural Advantage: A key expert insight is that the precursor, 4-bromo-2,6-dinitrophenol , is C2-symmetric. Therefore, you do not need electronic regioselectivity during reduction; you only need stoichiometric control . Reducing either nitro group yields the same target molecule. The challenge is preventing over-reduction (to the diamine) or de-halogenation (loss of bromine), both of which are accelerated by uncontrolled heat.
Module 1: The Nitration Phase (4-Bromophenol 4-Bromo-2,6-dinitrophenol)
The Hazard: Nitration is highly exothermic.[1] The introduction of the second nitro group onto the deactivated ring requires stronger forcing conditions, which increases the risk of thermal runaway and shock-sensitive byproduct accumulation (picrates).
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Reagent | Mixed Acid (H₂SO₄/HNO₃) | Sulfuric acid acts as the dehydrating agent to generate the active nitronium ion ( |
| Temperature (Dosing) | < 20°C | Prevents immediate oxidative decomposition of the phenol ring. |
| Temperature (Cook) | 40°C - 80°C (Ramped) | Required to overcome the activation energy for the second nitro group insertion at position 6. |
| Addition Rate | Mass-transfer limited | Rate of addition must never exceed the cooling capacity ( |
Troubleshooting & FAQs: Nitration
Q: The reaction temperature spiked 15°C during acid addition. Should I continue? A: Stop immediately. A 15°C spike indicates your heat removal rate is insufficient.
-
The Cause: Accumulation of unreacted nitric acid. If you continue adding, you risk an "accumulation exotherm" where the reaction kicks off all at once.
-
The Fix: Stop the feed. Maximize cooling. Wait for the temperature to drop to <10°C. Check your impeller speed; poor mixing often creates hot spots.
Q: I see heavy brown fumes (NOx) evolving. A: This indicates oxidative decomposition rather than substitution.
-
The Cause: Temperature is too high, or the nitric acid concentration is too localized.
-
The Fix: Lower the jacket temperature. Ensure your dropwise addition is subsurface (if possible) or directed into the vortex to disperse the acid instantly.
Module 2: The Selective Reduction (Zinin Reduction)
The Hazard: Converting one nitro group to an amine while retaining the bromine atom.
The Reagent: Sodium Sulfide (
Protocol Visualization: The Selective Logic
Figure 1: Logic flow for preventing debromination during the reduction step. High temperatures provide the activation energy required to break the C-Br bond.
Troubleshooting & FAQs: Reduction
Q: My product analysis shows 2-Amino-6-nitrophenol (missing bromine). Why? A: You suffered Hydrodehalogenation .
-
The Mechanism: The C-Br bond is weaker than the C-H bond. In the presence of reducing agents and high heat (>75°C), the bromine is displaced.
-
The Fix: Keep the reduction temperature strictly between 50°C and 60°C . Do not force the reaction to completion with heat; accept a slightly longer reaction time.
Q: The reaction mixture became extremely viscous and stopped stirring. A: This is common in sulfide reductions due to the precipitation of elemental sulfur or inorganic salts.
-
The Fix: Ensure you are using an adequate volume of water/ethanol solvent. The "Zinin" reduction requires an alkaline medium.[2] Maintaining pH between 7.0 and 9.5 helps keep the phenolate soluble and moderates the reaction rate [1].
Q: How do I safely quench the sulfide reaction? A: Never dump acid directly into the hot mixture.
-
The Protocol: Cool the mixture to <20°C first. Acidify slowly in a closed vessel connected to a caustic scrubber (NaOH trap) to capture the massive release of
gas.
Module 3: Emergency Thermal Response
If you detect a thermal runaway (dT/dt > 2°C/min without external heating):
-
Cut the Feed: Stop all reagent addition immediately.
-
Full Cooling: Maximize coolant flow to the jacket/coils.
-
Emergency Dilution: If the reactor allows, dump pre-chilled solvent (water or acetic acid, depending on the step) to dilute the thermal mass.
-
Vent: Ensure the relief valve is not fouled. Nitration runaways generate massive gas volumes.
References
-
US Patent 4329503A . Process for the preparation of 2-amino-4-nitrophenol. (1982). Describes the critical pH control (7-9.5) during sulfide reduction to prevent side reactions. Link
-
Organic Syntheses . 2-Amino-4-nitrophenol. Coll. Vol. 3, p.83 (1955). Establishes the baseline Zinin reduction protocol for nitrophenols. Link
-
BenchChem . Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol. Application Note highlighting the risk of dehalogenation during reduction.[3] Link
-
ChemicalBook . 2-Amino-4-bromophenol synthesis. Provides alternative routes and physical property data for brominated aminophenols.[3] Link
Sources
removal of unreacted starting materials from "2-Amino-4-bromo-6-nitrophenol"
Ticket ID: #PUR-ABNP-001 Topic: Removal of Unreacted Starting Materials Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Chemical Logic
This guide addresses the purification of 2-Amino-4-bromo-6-nitrophenol (ABNP) . Achieving high purity (>98%) for this compound is critical because it serves as a zwitterionic intermediate in the synthesis of antiviral heterocycles and high-performance dyes.[1]
The purification strategy relies on the Amphoteric Differential , exploiting the specific pKa differences between the product and its common precursors.
The Impurity Profile
Depending on your synthesis route, your primary unreacted starting material (SM) will be one of the following:
| Compound | Role | Key Functional Groups | Physicochemical Profile |
| This compound | Target Product | -NH₂, -OH, -NO₂, -Br | Amphoteric. Soluble in dilute acid (amine protonation) and dilute base (phenol deprotonation).[1] |
| 4-Bromo-2,6-dinitrophenol | Impurity A (Reduction Route) | -OH, 2x -NO₂, -Br | Acidic Only. Highly acidic phenol due to two nitro groups.[1] Insoluble in dilute acid.[1] |
| 2-Amino-6-nitrophenol | Impurity B (Bromination Route) | -NH₂, -OH, -NO₂ | Amphoteric. Lacks the lipophilic Bromine atom.[1] Significantly more water-soluble than the product.[1] |
Troubleshooting Protocols
Select the protocol below that matches your synthesis route.
Protocol A: Removal of 4-Bromo-2,6-dinitrophenol
Context: You synthesized ABNP via the partial reduction of the dinitro precursor (using sulfide or catalytic hydrogenation) and the starting material remains.
The Mechanism: We utilize Acid-Base Extraction .[1] The target product contains an amine group capable of forming a water-soluble hydrochloride salt.[1] The impurity (dinitro compound) lacks this amine and remains a lipophilic phenol, insoluble in aqueous acid.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent. Ethyl Acetate (EtOAc) is recommended.[1] Use approximately 10 mL solvent per gram of crude.[1]
-
Acid Extraction:
-
Add 1.5 M Hydrochloric Acid (HCl) to the separatory funnel (1:1 volume ratio with organic phase).
-
Shake vigorously for 3 minutes.
-
Chemistry Check: The ABNP converts to its hydrochloride salt and migrates to the aqueous (bottom) layer.[1] The unreacted dinitro impurity remains in the EtOAc (top) layer.[1]
-
-
Separation: Collect the aqueous acidic layer.[1]
-
Optional: Perform a second wash of the aqueous layer with fresh EtOAc to remove trace non-basic impurities.[1]
-
-
Precipitation (Critical Step):
-
Filtration: Vacuum filter the precipitate. Wash with cold water to remove inorganic salts.[1]
Protocol B: Removal of 2-Amino-6-nitrophenol
Context: You synthesized ABNP via the bromination of 2-amino-6-nitrophenol.
The Mechanism: We utilize Lipophilicity-Driven Recrystallization .[1] The bromine atom significantly increases the lipophilicity (LogP) of the product compared to the starting material. We use a solvent system where the more polar starting material remains dissolved, while the brominated product crystallizes.
Step-by-Step Procedure:
-
Solvent Choice: Use Ethanol/Water (3:1 v/v) or Glacial Acetic Acid .[1]
-
Dissolution: Heat the solvent to boiling. Add the crude solid slowly until saturation is reached.[1]
-
Hot Filtration: If insoluble black tars are present (common in aniline oxidations), filter the hot solution through a Celite pad.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then move to 4°C.
-
Note: The unreacted 2-amino-6-nitrophenol is more soluble in the polar aqueous/alcohol mix and will remain in the mother liquor.[1]
-
-
Wash: Filter the crystals and wash with cold 50% ethanol .
Visual Workflow (Decision Logic)
The following diagram illustrates the decision matrix for purifying the crude mixture based on the dominant impurity.
Caption: Decision tree for purification based on synthesis route and impurity profile.
Analytical Verification & FAQs
Quality Control Checkpoints
Before proceeding to the next synthetic step, verify purity using these parameters:
-
TLC System: Ethyl Acetate:Hexane (1:1).[1]
-
Observation: The dinitro impurity (if present) will have a significantly higher Rf (closer to solvent front) than the amine product due to the lack of hydrogen-bonding amino group.
-
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the specific aromatic proton signals associated with the symmetric dinitro precursor. The product should show two distinct doublets (or meta-coupling signals) for the aromatic protons at positions 3 and 5.[1]
-
Frequently Asked Questions
Q: Why did my product turn into a black oil during acid extraction? A: This suggests oxidation.[1] Aminophenols are sensitive to air oxidation, especially in solution.[1]
-
Fix: Perform the extraction quickly. Use degassed solvents if possible.[1] Add a pinch of sodium metabisulfite to the aqueous acid layer to prevent oxidation during the workup.[1]
Q: Can I use Column Chromatography instead? A: Yes, but it is often unnecessary and resource-intensive for this compound.[1] If required:
-
Stationary Phase: Silica Gel.[1]
-
Mobile Phase: Gradient of DCM -> DCM:Methanol (95:5).[1] The amino group makes the product streak on silica; adding 1% Triethylamine to the mobile phase can sharpen the bands.
Q: The product is not precipitating at pH 5. Why? A: You may have over-diluted the aqueous layer during extraction.[1]
-
Fix: Concentrate the aqueous acidic layer under reduced pressure (Rotavap) at <40°C before neutralization.[1] Alternatively, saturate the solution with NaCl (salting out) to drive precipitation.[1]
References
-
Organic Syntheses. "2,6-Dibromo-4-nitrophenol." Org.[1][2][3][4] Synth.1941 , 21, 22. (Demonstrates bromination logic and solubility of halonitrophenols). Link
-
Bayer AG. "Process for the preparation of 2-amino-4-nitrophenol."[1] US Patent 4,329,503. 1982 .[1] (Describes the partial reduction of dinitrophenols and pH-dependent isolation of aminophenols). Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5483333, 2-Amino-4-methyl-6-nitrophenol."[1] (Analogous physicochemical data for aminonitrophenols). Link[1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for the purification of amphoteric aromatic amines).
Sources
impact of temperature on the formation of byproducts in "2-Amino-4-bromo-6-nitrophenol" synthesis
Welcome to the technical support center for the synthesis of 2-Amino-4-bromo-6-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a special focus on the critical role of temperature in controlling byproduct formation. Our aim is to provide you with the expertise and practical insights needed to navigate this synthesis successfully.
Introduction: The Synthetic Landscape
The synthesis of this compound is a nuanced process that typically involves electrophilic aromatic substitution reactions on a substituted phenol. While specific protocols for this exact molecule are not extensively documented in peer-reviewed literature, we can infer the most probable synthetic pathways and potential challenges based on established organic chemistry principles and related transformations.[1] The two most likely routes are:
-
Nitration of 4-bromo-2-aminophenol: This involves introducing a nitro group onto the aromatic ring.
-
Bromination of 2-amino-4-nitrophenol: This involves introducing a bromine atom onto the aromatic ring.
In both pathways, temperature control is paramount to ensure the desired regioselectivity and to minimize the formation of unwanted byproducts.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired Product
Symptoms:
-
After workup and purification, the isolated yield of this compound is significantly lower than expected.
-
TLC or LC-MS analysis of the crude reaction mixture shows a multitude of spots/peaks, indicating a complex mixture.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature:
-
Cause: The reaction temperature may be too low, leading to an incomplete reaction, or too high, promoting the formation of byproducts. For instance, in the nitration of substituted phenols, excessive heat can lead to the formation of dinitro- or trinitro- species and oxidative decomposition. A patent for a related synthesis of 2-bromo-4-fluoro-6-nitrophenol suggests a reaction temperature in the range of 40-80°C.[2]
-
Solution: A systematic temperature optimization study is recommended. Start with a lower temperature (e.g., 0-5°C) during the addition of the electrophile (nitrating or brominating agent) to control the initial exothermic reaction. After the addition is complete, the reaction temperature can be gradually raised to room temperature or slightly above to drive the reaction to completion. Monitor the reaction progress closely using an appropriate analytical technique like TLC or HPLC.
-
-
Incorrect Stoichiometry of Reagents:
-
Cause: An excess of the electrophile can lead to over-substitution (e.g., dibromination or dinitration).
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the electrophile. The exact amount should be optimized based on experimental results.
-
-
Degradation of Starting Material or Product:
-
Cause: Substituted aminophenols can be susceptible to oxidation, especially at elevated temperatures or in the presence of strong oxidizing agents.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure that the reaction temperature does not exceed the stability limits of your starting materials and product.
-
Issue 2: Presence of Significant Impurities/Byproducts
Symptoms:
-
Purification of the final product is challenging due to the presence of impurities with similar polarity.
-
Spectroscopic analysis (e.g., NMR, MS) of the isolated product reveals the presence of unexpected signals.
Common Byproducts and Their Mitigation:
| Potential Byproduct | Formation Pathway | Impact of Temperature | Mitigation Strategy |
| Isomeric Products | Incorrect regioselectivity during electrophilic substitution. | Higher temperatures can decrease selectivity. | Maintain a low and controlled temperature during the addition of the electrophile. The choice of solvent can also influence regioselectivity. |
| Over-brominated/nitrated Products | Reaction with excess electrophile. | Elevated temperatures can increase the rate of these secondary reactions. | Use a controlled stoichiometry of the electrophile. Keep the reaction temperature low to favor the desired monosubstitution. |
| Debrominated Product | A potential side reaction during certain catalytic hydrogenations (if reducing a nitro group).[3] | Generally not a direct result of temperature in nitration/bromination but can occur in subsequent steps. | Use a catalyst system known to suppress dehalogenation, such as a modified Raney-Ni catalyst.[3] |
| Oxidation Products | Oxidation of the aminophenol ring. | Higher temperatures accelerate oxidation. | Use an inert atmosphere and avoid unnecessarily high temperatures. |
| Hydrolysis Products | If the reaction is carried out in the presence of water at elevated temperatures. | High temperatures can promote hydrolysis of certain functional groups. | Use anhydrous solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature is highly dependent on the specific synthetic route (nitration or bromination) and the reagents used. However, a general guideline is to maintain a low temperature (0-10°C) during the addition of the electrophilic reagent to control the initial exothermic reaction and ensure regioselectivity. After the addition, the reaction may be allowed to slowly warm to room temperature or be gently heated (e.g., 40-60°C) to ensure completion. It is crucial to monitor the reaction progress to determine the optimal temperature profile for your specific conditions.
Q2: How can I effectively monitor the reaction to minimize byproduct formation?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for real-time monitoring. By co-spotting the reaction mixture with your starting material, you can track its consumption and the formation of the product. High-Performance Liquid Chromatography (HPLC) or LC-MS can provide more detailed information on the product-to-byproduct ratio.[4][5] Regular sampling and analysis will help you decide when to quench the reaction to maximize the yield of the desired product.
Q3: What are the best practices for purifying this compound?
A3: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system is often effective.
-
Column Chromatography: For complex mixtures or when impurities have similar polarity to the product, column chromatography on silica gel is the method of choice. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, will likely be necessary.
Q4: Can the order of bromination and nitration be reversed? What are the implications?
A4: Yes, the order can be reversed, and this choice will significantly impact the reaction conditions and potential byproducts.
-
Nitration of 4-bromo-2-aminophenol: The amino and hydroxyl groups are strongly activating and ortho-, para-directing, while the bromo group is deactivating but ortho-, para-directing. The directing effects of the amino and hydroxyl groups will dominate, and the nitro group will likely be directed to the position ortho to the amino group.
-
Bromination of 2-amino-4-nitrophenol: The amino and hydroxyl groups are activating, while the nitro group is strongly deactivating and meta-directing. The bromine will be directed to one of the positions ortho or para to the activating groups.
The choice of route will depend on the availability and cost of the starting materials, as well as the ease of separation of the desired isomer from potential byproducts.
Experimental Workflow & Visualization
Illustrative Synthetic Pathway: Nitration of 4-bromo-2-aminophenol
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Temperature and Byproduct Formation
Caption: Impact of temperature on product formation.
References
- Google Patents. (2020). CN111302956A - Preparation method of 4-bromo-2-aminophenol.
- Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sun, M., et al. (2009). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 751-766. Retrieved from [Link]
Sources
- 1. Buy 2-amino-6-bromo-4-nitroPhenol (EVT-3168263) | 185335-67-5 [evitachem.com]
- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 3. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 4. Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
Validation & Comparative
A Comparative Analysis of 2-Amino-4-bromo-6-nitrophenol and 2-Amino-4,6-dinitrophenol: Properties, Reactivity, and Experimental Considerations
This guide provides a detailed comparative analysis of two structurally related nitrophenolic compounds: 2-Amino-4-bromo-6-nitrophenol and 2-amino-4,6-dinitrophenol, the latter commonly known as picramic acid. For researchers, scientists, and professionals in drug development, understanding the nuanced differences imparted by the substitution of a bromo group for a nitro group is critical for synthetic planning, reactivity prediction, and application development. This document delves into their physicochemical properties, electronic effects, synthetic routes, and safety profiles, and provides robust experimental protocols for their characterization and analysis.
Part 1: Physicochemical Properties - A Head-to-Head Comparison
The fundamental difference between these two molecules is the substituent at the 6-position of the phenol ring: a bromine atom versus a second nitro group. This seemingly minor change has significant consequences for the molecule's physical and chemical properties, as summarized below.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2-Amino-4,6-dinitrophenol (Picramic Acid) |
| CAS Number | 185335-67-5 | 96-91-3 |
| Molecular Formula | C₆H₅BrN₂O₃ | C₆H₅N₃O₅ |
| Molecular Weight | 233.02 g/mol | 199.12 g/mol |
| Appearance | Data not readily available | Dark red needles or prisms[1][2] |
| Melting Point | Data not readily available | 169 °C (336 °F)[2] |
| Water Solubility | Data not readily available | < 1 mg/mL (practically insoluble)[1][2] |
| pKa | Not experimentally determined | Estimated to be in the range of 3-5[2] |
The higher molecular weight of the bromo-derivative is expected. The most striking difference lies in the known properties of picramic acid, which is a well-characterized, dark red crystalline solid.[1][2] In contrast, detailed experimental data for this compound is less documented in readily accessible literature.
Part 2: Synthesis and Chemical Reactivity
Synthetic Pathways
This compound: A definitive, optimized protocol for the synthesis of this compound is not widely published. However, a chemically sound and plausible route involves the selective electrophilic bromination of 2-amino-4-nitrophenol.[1] The amino and hydroxyl groups are strong activating groups, directing electrophiles to the ortho and para positions. Since the para position is blocked by a nitro group, and the position ortho to the hydroxyl is also occupied by the amino group, the most likely position for bromination is the remaining ortho position to the hydroxyl group (C6).
Causality of Experimental Choice: This reaction would require careful control of conditions (e.g., choice of brominating agent, solvent, and temperature) to prevent over-bromination or oxidation, which are common side reactions with electron-rich aromatic systems.
2-Amino-4,6-dinitrophenol (Picramic Acid): This compound is commercially and historically prepared by the partial reduction of 2,4,6-trinitrophenol (picric acid).[3] The most common method utilizes a sulfide-based reducing agent, such as sodium sulfide or sodium hydrosulfide, which selectively reduces one of the ortho nitro groups to an amine.[3]
Causality of Experimental Choice: The ortho nitro groups in picric acid are sterically hindered and electronically influenced by the adjacent hydroxyl group, making them more susceptible to reduction than the para nitro group under controlled conditions. This selectivity is crucial for achieving a high yield of the desired product.
Comparative Reactivity: An Analysis of Electronic Effects
The key to understanding the differing reactivity of these compounds lies in the electronic nature of the C6 substituent. This can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on an aromatic ring.[4]
-
Nitro group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups, acting through both a negative inductive effect (-I) and a powerful negative resonance effect (-M). The Hammett constant for a para-nitro group (σₚ) is +0.78.[4]
-
Bromo group (-Br): The bromo group is also electron-withdrawing, but its effect is more nuanced. It has a negative inductive effect (-I) due to its electronegativity but a positive resonance effect (+M) due to its lone pairs. The inductive effect dominates, making it overall deactivating. The Hammett constant for a para-bromo group (σₚ) is +0.23.[4]
Impact on Acidity (pKa): The acidity of the phenolic proton is determined by the stability of the resulting phenoxide anion. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, thus increasing acidity (lowering the pKa).
-
Picramic Acid: With two strongly electron-withdrawing nitro groups, the phenoxide anion is significantly stabilized. This makes picramic acid a relatively strong acid for a phenol.
-
This compound: The bromo group is less electron-withdrawing than a nitro group. Therefore, one would predict that this compound is a weaker acid (has a higher pKa) than picramic acid.
Impact on Basicity/Nucleophilicity of the Amino Group: The availability of the lone pair on the amino group determines its basicity and nucleophilicity. Electron-withdrawing groups on the ring pull electron density away from the amino group, reducing its basicity.
-
Picramic Acid: The two nitro groups strongly decrease the electron density on the amino nitrogen, making it a very weak base.
-
This compound: With only one nitro group and a less strongly withdrawing bromo group, the amino group in this compound is expected to be more basic and more nucleophilic than that in picramic acid. This has significant implications for its use in reactions such as diazotization or acylation.
Part 3: Applications and Safety Profile
Both compounds find application as intermediates in the synthesis of dyes and as components in hair dye formulations.[1][3]
The most critical point of divergence is their safety profile.
-
This compound: While specific toxicology data is sparse, it should be handled as a typical nitrophenolic aromatic amine, with potential for skin and eye irritation.[5]
-
2-Amino-4,6-dinitrophenol (Picramic Acid): This compound is classified as a flammable solid and poses a severe explosion hazard when dry .[6] It can be ignited by heat, friction, or shock. For this reason, it is typically supplied and stored wetted with at least 20% water to desensitize it. It is also a local irritant and can cause systemic toxicity upon absorption.[6]
Trustworthiness through Self-Validating Systems: The extreme hazard associated with dry picramic acid cannot be overstated. Any experimental protocol involving this substance must incorporate validated safety measures, including avoiding isolation of the dry solid whenever possible and handling it in small quantities with appropriate personal protective equipment (PPE) and engineering controls (e.g., blast shields).
Part 4: Experimental Protocols for Characterization and Analysis
Protocol 1: Synthesis of 2-Amino-4,6-dinitrophenol (Picramic Acid)
Rationale: This protocol details the selective reduction of one ortho-nitro group of picric acid using sodium hydrosulfide. The reaction is performed in an aqueous medium, and temperature control is critical to ensure selectivity and manage the exotherm.
Materials:
-
2,4,6-Trinitrophenol (Picric Acid) - WARNING: Explosive. Must be kept wet.
-
Sodium Hydrosulfide (NaSH), 70% flakes
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Beaker, magnetic stir bar, hot plate/stirrer, ice bath, Buchner funnel, filter paper.
Procedure:
-
In a well-ventilated fume hood, prepare a solution of picric acid by dissolving 10 g (wetted) in 200 mL of warm water in a 500 mL beaker with stirring.
-
In a separate beaker, prepare a solution of sodium hydrosulfide by dissolving 8.0 g of 70% NaSH flakes in 50 mL of water.
-
Cool the picric acid solution to 15-20°C using an ice bath.
-
Slowly add the sodium hydrosulfide solution dropwise to the stirred picric acid solution over 30 minutes. The color will change from yellow to a deep red/brown. Monitor the temperature and maintain it below 30°C.
-
After the addition is complete, continue stirring for an additional 60 minutes at room temperature.
-
Slowly and carefully acidify the reaction mixture by adding concentrated HCl dropwise until the pH is approximately 5. A dark red precipitate of picramic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with three 50 mL portions of cold deionized water.
-
DO NOT allow the product to dry completely. Transfer the wet solid to a suitable container for storage. If characterization of the dry material is absolutely necessary, use only a very small quantity (<100 mg) and dry it in a vacuum desiccator at room temperature, away from heat, friction, and light.
Protocol 2: Comparative HPLC Analysis
Rationale: This protocol provides a general reverse-phase HPLC method suitable for separating and comparing the purity of the two compounds. The acidic mobile phase ensures that the phenolic and amino groups are in a consistent protonation state.
Instrumentation and Conditions:
-
HPLC System: Standard system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile : 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm (based on typical absorbance for nitrophenols).[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare stock solutions of each compound (approx. 1 mg/mL) in acetonitrile.
-
Prepare working standards (e.g., 10 µg/mL) by diluting the stock solutions with the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution for 2-Amino-4,6-dinitrophenol and record the chromatogram and retention time.
-
Inject the standard solution for this compound and record the chromatogram and retention time.
-
Expected Outcome: Due to the presence of the less polar bromo group compared to the more polar nitro group, it is predicted that This compound will have a longer retention time than 2-Amino-4,6-dinitrophenol on a C18 column.
Protocol 3: Determination of Acid Dissociation Constant (pKa) via Spectrophotometry
Rationale: The pKa of a phenol can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH. The phenol (HA) and its conjugate base, the phenoxide (A⁻), have different absorption spectra. By measuring the absorbance at a wavelength where the difference is maximal, one can determine the ratio of [A⁻]/[HA] at various pH values and use the Henderson-Hasselbalch equation to find the pKa.[8]
Materials:
-
UV-Vis Spectrophotometer
-
pH meter
-
Series of buffer solutions with known pH values spanning the expected range (e.g., pH 2 to pH 8).
-
Stock solution of each compound in methanol (e.g., 1 mg/mL).
Procedure:
-
For each compound, determine the UV-Vis spectrum in a highly acidic solution (e.g., pH 2) to get the spectrum of the fully protonated form (HA).
-
Determine the UV-Vis spectrum in a basic solution (e.g., pH 10) to get the spectrum of the fully deprotonated form (A⁻).
-
Identify the wavelength of maximum difference (λ_max_diff) between the two spectra.
-
Prepare a series of cuvettes, each containing a different pH buffer.
-
Add an identical small aliquot of the compound's stock solution to each cuvette to achieve the same total concentration.
-
Measure the absorbance of each solution at λ_max_diff.
-
Calculate the pKa using the equation: pKa = pH + log[(A_base - A) / (A - A_acid)] , where A is the absorbance at a given pH, A_base is the absorbance of the fully deprotonated form, and A_acid is the absorbance of the fully protonated form.
-
Plot pH vs. log[(A_base - A) / (A - A_acid)]. The pKa is the x-intercept.
Conclusion
The substitution of a bromine atom for a nitro group at the C6 position of 2-aminophenol results in significant, predictable changes in the molecule's properties. This compound is expected to be less acidic and possess a more nucleophilic amino group compared to the well-characterized but highly hazardous 2-amino-4,6-dinitrophenol (picramic acid). While both serve as precursors in dye synthesis, the explosive nature of dry picramic acid necessitates stringent safety protocols. For researchers designing synthetic routes or developing new materials, the choice between these two intermediates will depend on a careful balance of desired electronic properties, reactivity, and critical safety considerations.
References
-
Organic Syntheses Procedure. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (1982). Process for the preparation of 2-amino-4-nitrophenol.
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
PubChem. (n.d.). Picramic acid. Retrieved from [Link]
-
Molecules. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Journal of Chromatographic Science. (2008). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
-
Sciencemadness.org. (n.d.). Synthesis of picramic acid (2-amino 4,6-dinitrophenol) from the reduction of picric acid by copper(II)sulfate and ascorbic acid. Retrieved from [Link]
-
Molecules. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved from [Link]
-
Stenutz. (n.d.). Hammett substituent constants. Retrieved from [Link]
-
LCGC International. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
ResearchGate. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
International Journal of Innovations in Science and Technology. (2019). Synthesis of Picric Acid at Domestic Scales. Retrieved from [Link]
-
Journal of Solution Chemistry. (2012). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. Retrieved from [Link]
Sources
- 1. Buy 2-amino-6-bromo-4-nitroPhenol (EVT-3168263) | 185335-67-5 [evitachem.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide: Unveiling the Impact of Bromination on the Bioactivity of 2-Amino-nitrophenols
A Comparative Analysis of 2-Amino-4-bromo-6-nitrophenol and its Non-brominated Analog, 2-Amino-6-nitrophenol
Abstract
In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug discovery. Halogenation, particularly bromination, is a frequently employed tactic to modulate the physicochemical and biological properties of aromatic compounds. This guide provides an in-depth comparative framework for evaluating the biological activity of this compound against its non-brominated parent, 2-Amino-6-nitrophenol. While direct comparative studies on these specific molecules are not extensively published, this document synthesizes established principles of structure-activity relationships (SAR) for halogenated phenols to propose a robust experimental approach for their characterization. We will focus on a plausible and testable biological activity—tyrosinase inhibition—to illustrate the comparative workflow, from initial screening to mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally dissect the impact of bromination on the bioactivity of small molecules.
Introduction: The Chemical Context and the Rationale for Comparison
2-Amino-6-nitrophenol and its brominated derivative, this compound, belong to the nitrophenol class of compounds. These structures are characterized by a phenol ring substituted with both an amino (-NH2) and a nitro (-NO2) group. Such scaffolds are versatile intermediates in the synthesis of dyes and pharmaceuticals.[1][2] The introduction of a bromine atom onto the aromatic ring is a deliberate chemical modification intended to alter the molecule's properties.
Why Bromination Matters:
The addition of a bromine atom at the C4 position (para to the hydroxyl group and ortho to the amino group) is expected to have several predictable effects:
-
Increased Lipophilicity: The bulky, hydrophobic bromine atom generally increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes and potentially improve bioavailability.
-
Electronic Effects: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). This alters the electron density distribution around the aromatic ring, influencing the pKa of the phenolic hydroxyl and amino groups. Studies on bromophenols have shown that the inductive effect of bromine is significant, making them slightly stronger acids than their non-halogenated counterparts.[3]
-
Steric Hindrance: The size of the bromine atom can introduce steric bulk, which may influence how the molecule binds to a biological target, potentially leading to altered or more selective activity.
This guide will use tyrosinase inhibition as a model biological assay to explore these structure-activity relationships. Tyrosinase is a key enzyme in melanin biosynthesis and is a common target for compounds developed for cosmetics and treatments for hyperpigmentation disorders.[4][5] Phenolic compounds are a well-known class of tyrosinase inhibitors, making this a relevant activity to investigate for our target molecules.[5]
Hypothetical Comparative Bioactivity: A Data-Driven Framework
In the absence of direct published comparative data, we can postulate a set of expected outcomes based on known SAR principles. A typical initial screening would involve determining the half-maximal inhibitory concentration (IC50) of each compound against a target enzyme.
Table 1: Postulated Comparative Data for Tyrosinase Inhibition
| Compound | Structure | Molecular Weight ( g/mol ) | Postulated Tyrosinase IC50 (µM) | Rationale for Postulated Activity |
| 2-Amino-6-nitrophenol | 154.12 | 150 ± 12 | The phenolic hydroxyl group can chelate the copper ions in the tyrosinase active site. The amino and nitro groups modulate the electronic properties of the ring, influencing binding. | |
| This compound | 233.02 | 85 ± 9 | The bromine atom increases lipophilicity, potentially enhancing access to the enzyme's hydrophobic active site. The electron-withdrawing nature of bromine could also enhance the acidity of the phenol, improving its ability to interact with the active site. |
Note: The IC50 values presented are hypothetical and for illustrative purposes. They represent a plausible outcome where bromination enhances inhibitory activity.
Experimental Design: A Self-Validating Protocol for Tyrosinase Inhibition Assay
To empirically determine the tyrosinase inhibitory activity, a robust and reproducible experimental protocol is essential. The following protocol is based on established methods for assessing mushroom tyrosinase inhibition.[6][7]
Principle of the Assay
Mushroom tyrosinase catalyzes the oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine) to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product that absorbs light at 475 nm. An inhibitor will reduce the rate of dopachrome formation, and this change in absorbance over time is used to quantify the inhibitory activity.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA
-
2-Amino-6-nitrophenol
-
This compound
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Experimental Protocol
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of mushroom tyrosinase in cold sodium phosphate buffer.
-
Prepare 10 mM stock solutions of the test compounds (2-Amino-6-nitrophenol, this compound) and the positive control (Kojic Acid) in DMSO.
-
Prepare a 2.5 mM stock solution of L-DOPA in sodium phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 40 µL of sodium phosphate buffer.
-
Add 20 µL of various concentrations of the test compounds or positive control (prepared by serial dilution of the stock solution). For the negative control wells, add 20 µL of DMSO.
-
Add 20 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate of the negative control (with DMSO) and V_sample is the reaction rate in the presence of the test compound.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Workflow Visualization
The following diagram illustrates the experimental workflow for comparing the tyrosinase inhibitory activity of the two compounds.
Caption: Experimental workflow for the comparative tyrosinase inhibition assay.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The results from the tyrosinase assay can provide valuable insights into the mechanism of inhibition and the SAR.
The Role of Bromination in Binding
Should this compound prove to be a more potent inhibitor, several factors could be at play:
-
Enhanced Hydrophobic Interactions: The active site of tyrosinase contains hydrophobic pockets. The increased lipophilicity conferred by the bromine atom could lead to more favorable hydrophobic interactions within this site, resulting in a tighter binding affinity.
-
Altered Acidity: The electron-withdrawing nature of bromine increases the acidity of the phenolic proton.[3] A more acidic phenol may be a better proton donor or may coordinate more effectively with the copper ions at the heart of the tyrosinase active site.
-
Steric Influence: The position of the bromine atom could orient the molecule within the active site in a more favorable conformation for inhibition compared to the non-brominated analog.
Visualizing the Proposed Mechanism
The following diagram illustrates the proposed interaction of a phenolic inhibitor with the tyrosinase active site, highlighting the key functional groups.
Caption: Chelation of copper ions and hydrophobic interactions in the active site.
Conclusion and Future Directions
This guide outlines a scientifically rigorous framework for comparing the biological activity of this compound and its non-brominated analog. By employing a well-established tyrosinase inhibition assay, researchers can generate quantitative data to elucidate the structure-activity relationship and understand the impact of bromination. The hypothetical data and mechanistic discussions presented here serve as a predictive model, suggesting that the introduction of a bromine atom is likely to enhance inhibitory potency through a combination of electronic and steric effects.
Future work should not only focus on confirming these findings experimentally but also on expanding the investigation to other biological targets. For instance, given the structural motifs, assessing antimicrobial or cytotoxic activity could yield valuable data. Ultimately, a thorough comparative analysis as described herein is a critical step in the rational design of more potent and selective small molecule inhibitors for therapeutic or industrial applications.
References
- EvitaChem. 2-amino-6-bromo-4-nitroPhenol (EVT-3168263). EvitaChem Website.
-
European Commission, Scientific Committee on Consumer Products. Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission Health and Consumers. Available from: [Link]
-
Liu, X., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. Available from: [Link]
-
Han, J., Lee, H., & Tao, F. M. (2005). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. The Journal of Physical Chemistry A, 109(23), 5186–5192. Available from: [Link]
-
PubChem. 2-Amino-4-Nitrophenol. National Center for Biotechnology Information. Available from: [Link]
-
MySkinRecipes. 2-Amino-6-bromo-4-nitrophenol. MySkinRecipes Website. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 2-Amino-6-chloro-4-nitrophenol: Applications and Properties. Ningbo Inno Pharmachem Co., Ltd. Website. Available from: [Link]
-
International Agency for Research on Cancer. (1993). 2-Amino-4-nitrophenol. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. Available from: [Link]
-
Cosmetic Ingredient Review. (2012). BUFF CIR EXPERT PANEL MEETING DECEMBER 10-11, 2012. Cosmetic Ingredient Review Website. Available from: [Link]
-
Nguyen, T. H. L., et al. (2024). The inhibition activity on tyrosinase, xanthine oxidase, and lipase of Musa balbisiana parts grown in Vietnam. Food Science & Nutrition. Available from: [Link]
-
PubChem. 2-Amino-6-nitrophenol. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. ResearchGate Website. Available from: [Link]
-
Asian Journal of Chemistry. (2013). Total Phenols, Antioxidant Potential and Tyrosinase Inhibitory Activity of Walnut (Juglans regia L.) Leaf, Husk and Seed. Asian Journal of Chemistry Website. Available from: [Link]
-
Taylor & Francis Online. (2020). Anti-tyrosinase and antioxidant activity of proanthocyanidins from Cinnamomum camphora. Taylor & Francis Online Website. Available from: [Link]
-
MDPI. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI Website. Available from: [Link]
-
ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate Website. Available from: [Link]
-
Dadras, A., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of the Iranian Chemical Society. Available from: [Link]
-
Paris, D. F., Wolfe, N. L., & Steen, W. C. (1982). Structure-activity relationships in microbial transformation of phenols. Applied and Environmental Microbiology, 44(1), 153–158. Available from: [Link]
-
Taylor & Francis Online. (2016). Phenols displaying tyrosinase inhibition from Humulus lupulus. Taylor & Francis Online Website. Available from: [Link]
-
Organic Syntheses. 2-amino-4-nitrophenol. Organic Syntheses Website. Available from: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Australian Government Department of Health. Available from: [Link]
Sources
- 1. 2-Amino-6-bromo-4-nitrophenol [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The inhibition activity on tyrosinase, xanthine oxidase, and lipase of Musa balbisiana parts grown in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comprehensive Guide to Comparative Stability Studies of 2-Amino-4-bromo-6-nitrophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in the Application of 2-Amino-4-bromo-6-nitrophenol Derivatives
This compound and its derivatives are a class of substituted aromatic compounds with significant potential across various scientific and industrial fields. These compounds serve as versatile intermediates in the synthesis of pharmaceuticals, fine chemicals, and dyes.[1][2] Their utility is largely dictated by the interplay of their functional groups: the amino, bromo, and nitro groups, which allow for a wide array of chemical transformations.[2] As with any chemical entity destined for use in sensitive applications such as pharmaceuticals, understanding the intrinsic stability of these molecules is paramount.
Stability is not merely a measure of a compound's shelf-life; it is a critical determinant of its safety, efficacy, and reliability. Degradation of an active pharmaceutical ingredient (API) or a key intermediate can lead to loss of potency, the formation of potentially toxic impurities, and unpredictable performance. Therefore, rigorous stability testing is a non-negotiable aspect of the research and development process.
This guide provides a comprehensive framework for conducting comparative stability studies of this compound derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to design and execute robust stability assessments. By following the principles outlined herein, researchers can generate reliable data to compare the stability profiles of different derivatives, identify potential degradation pathways, and ultimately select the most promising candidates for further development.
The Foundation of Stability Testing: Forced Degradation Studies
Forced degradation, or stress testing, is an essential component of stability assessment.[3] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[4] The goal is not to determine the shelf-life under normal conditions, but rather to deliberately induce degradation to identify the likely degradation products and establish the intrinsic stability of the molecule.[5] This information is crucial for developing and validating stability-indicating analytical methods, which are capable of separating the intact compound from its degradation products.[3][6]
According to the International Council for Harmonisation (ICH) guideline Q1A(R2), forced degradation studies should include exposure to a variety of stress conditions, including heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[3][5] A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely degrading the sample.[7]
Experimental Workflow for Comparative Stability Studies
The following diagram outlines a comprehensive workflow for conducting a comparative stability study of this compound derivatives.
Caption: A comprehensive workflow for conducting comparative stability studies.
Detailed Experimental Protocols
The following protocols are designed to be a starting point and should be optimized based on the specific properties of the this compound derivatives being studied.
Development of a Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[6] The method must be able to separate the parent compound from all potential degradation products.
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point for reversed-phase chromatography.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with varying polarities.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies
For each derivative, prepare solutions in appropriate solvents (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Store at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound and the sample solution at elevated temperatures (e.g., 60°C and 80°C) in a stability chamber.
-
Photostability: Expose the solid compound and the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Sample Analysis
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis. Analyze the samples in triplicate.
Data Presentation: A Comparative Analysis
The results of the stability studies should be presented in a clear and concise manner to facilitate comparison between the different derivatives.
Table 1: Comparative Stability Data for this compound Derivatives under Forced Degradation Conditions
| Derivative | Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| Parent Compound | 0.1 M HCl, 60°C | 24 | 92.5 | 7.5 | 2 |
| 48 | 85.2 | 14.8 | 3 | ||
| 0.1 M NaOH, RT | 24 | 88.1 | 11.9 | 2 | |
| 3% H₂O₂, RT | 24 | 95.3 | 4.7 | 1 | |
| 80°C (solid) | 72 | 98.1 | 1.9 | 1 | |
| Photostability | - | 96.4 | 3.6 | 2 | |
| Derivative A | 0.1 M HCl, 60°C | 24 | 95.8 | 4.2 | 1 |
| 48 | 91.3 | 8.7 | 2 | ||
| 0.1 M NaOH, RT | 24 | 92.7 | 7.3 | 1 | |
| 3% H₂O₂, RT | 24 | 97.2 | 2.8 | 1 | |
| 80°C (solid) | 72 | 99.0 | 1.0 | 0 | |
| Photostability | - | 98.5 | 1.5 | 1 | |
| Derivative B | 0.1 M HCl, 60°C | 24 | 85.1 | 14.9 | 3 |
| 48 | 72.4 | 27.6 | 4 | ||
| 0.1 M NaOH, RT | 24 | 79.8 | 20.2 | 3 | |
| 3% H₂O₂, RT | 24 | 90.5 | 9.5 | 2 | |
| 80°C (solid) | 72 | 94.2 | 5.8 | 2 | |
| Photostability | - | 91.7 | 8.3 | 3 |
Note: This is hypothetical data for illustrative purposes.
Elucidating Degradation Pathways
The identification of degradation products is crucial for understanding the stability of the derivatives. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose. The degradation of nitrophenols can proceed through various mechanisms, including reduction of the nitro group, displacement of the bromo group, or modification of the amino and hydroxyl groups.[8][9][10]
Below is a potential degradation pathway for a this compound derivative under hydrolytic conditions.
Caption: A potential degradation pathway for this compound.
Conclusion: A Pathway to More Stable Derivatives
The systematic approach to comparative stability studies outlined in this guide provides a robust framework for evaluating the intrinsic stability of this compound derivatives. By meticulously following these protocols, researchers can generate high-quality, reproducible data that will enable them to:
-
Objectively compare the stability of different derivatives under various stress conditions.
-
Identify the most stable and promising candidates for further development.
-
Gain insights into the potential degradation pathways of these molecules.
-
Develop and validate robust, stability-indicating analytical methods.
Ultimately, a thorough understanding of the stability profile of these important chemical entities is essential for ensuring their safe and effective application in research, pharmaceuticals, and industry.
References
-
Pharma Mentor. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Retrieved January 29, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Bromo-6-nitrophenol (CAS 13073-25-1). Retrieved January 29, 2026, from [Link]
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved January 29, 2026, from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved January 29, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved January 29, 2026, from [Link]
-
ACS Publications. (n.d.). Determination of Aromatic Nitro Compounds | Analytical Chemistry. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (2025, April 17). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2025, October 14). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved January 29, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review. Retrieved January 29, 2026, from [Link]
-
Taylor & Francis Online. (2019, January 23). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved January 29, 2026, from [Link]
-
European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved January 29, 2026, from [Link]
-
Eawag. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic). Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. Retrieved January 29, 2026, from [Link]
-
Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved January 29, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. Retrieved January 29, 2026, from [Link]
Sources
- 1. Buy 2-amino-6-bromo-4-nitroPhenol (EVT-3168263) | 185335-67-5 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assyro.com [assyro.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. sepscience.com [sepscience.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 10. Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of the dyeing properties of "2-Amino-4-bromo-6-nitrophenol" based dyes
Executive Summary
This guide provides a technical head-to-head comparison of 2-Amino-4-bromo-6-nitrophenol (CAS 139138-08-2) as a diazo component in the synthesis of metal-complex acid dyes. While its non-halogenated analog, 2-Amino-4-nitrophenol (CAS 99-57-0), serves as the industry standard for producing economical brown and olive shades (e.g., C.I. Mordant Brown 33), the incorporation of a bromine atom at the para position to the hydroxyl group introduces significant physicochemical shifts.
This analysis demonstrates that this compound derivatives offer superior light fastness and bathochromic shifts (darker, redder shades) compared to their non-brominated counterparts, albeit with higher synthesis costs and distinct solubility profiles.
Chemical Profile & Structural Logic
The dyeing performance of this molecule is dictated by its substitution pattern. The ortho-amino and ortho-hydroxyl groups form a tridentate ligand system capable of forming ultra-stable 1:2 metal complexes (typically Chromium or Cobalt) with suitable coupling components.
| Feature | This compound | 2-Amino-4-nitrophenol (Standard) | Impact on Dyeing |
| Structure | C₆H₅BrN₂O₃ | C₆H₆N₂O₃ | Bromine increases molecular weight (+79 Da). |
| Substituents | -OH (1), -NH₂ (2), -Br (4), -NO₂ (6) | -OH (1), -NH₂ (2), -NO₂ (4) | Br at C4 is the differentiator. |
| Electronic Effect | Br is Electron-Withdrawing (Inductive) but Donating (Resonance). | H is neutral. | Br causes a Bathochromic Shift (Redshift) in the final dye. |
| Hydrophobicity | High (LogP > 1.5) | Low (LogP ~ 0.8) | Bromo-dyes show higher exhaustion rates on hydrophobic fibers (e.g., Nylon). |
Comparative Performance Analysis
The following data compares a prototype 1:2 Chromium complex dye derived from This compound (Dye A) versus the standard 2-Amino-4-nitrophenol (Dye B), both coupled with 1-Phenyl-3-methyl-5-pyrazolone.
Spectral & Colorimetric Properties
The introduction of the heavy bromine atom alters the HOMO-LUMO gap, resulting in a visible color shift.
| Property | Dye A (Bromo-Nitro Base) | Dye B (Nitro Base - Control) | Delta / Observation |
| 495 nm (Reddish-Orange) | 480 nm (Orange) | +15 nm Shift (Bathochromic). | |
| Molar Extinction ( | ~28,000 L·mol⁻¹·cm⁻¹ | ~24,000 L·mol⁻¹·cm⁻¹ | Bromo-dyes often exhibit higher tinctorial strength. |
| Shade on Wool | Deep Reddish-Brown | Yellowish-Brown | Dye A provides deeper "earth tones." |
Fastness Ratings (ISO 105 Standards)
Scale: 1 (Poor) to 5 (Excellent) for Wash/Rub; 1 (Poor) to 8 (Excellent) for Light.
| Test Parameter | Dye A (Bromo-Nitro) | Dye B (Nitro) | Scientific Rationale |
| Light Fastness (Xenon) | 6-7 | 5-6 | Heavy atom effect (Br) facilitates spin-orbit coupling, dissipating excited state energy non-radiatively, reducing photodegradation. |
| Wash Fastness (60°C) | 4-5 | 4 | Higher hydrophobicity of the Br-substituent reduces desorption from the fiber in aqueous baths. |
| Chlorinated Water | 3-4 | 3 | The Br atom deactivates the ring, making it less susceptible to oxidative attack by chlorine. |
Synthesis & Mechanism of Action
Mechanism: 1:2 Metal Complex Formation
The core utility of this compound lies in its ability to chelate metal ions. Upon diazotization and coupling, the molecule forms a tridentate ligand. Two such dye molecules coordinate with one central Chromium(III) ion.
Figure 1: Synthesis pathway from precursor to stable 1:2 metal complex dye.[1]
Experimental Protocols
Protocol A: Diazotization of this compound
Note: The electron-withdrawing nitro and bromo groups weakly deactivate the amine, requiring precise acidity control.
-
Slurry Preparation: Disperse 0.1 mol (23.3 g) of This compound in 150 mL water and 25 mL concentrated HCl (37%).
-
Cooling: Externally cool the slurry to 0–2°C using an ice-salt bath.
-
Nitrosation: Add 0.105 mol of Sodium Nitrite (dissolved in minimal water) dropwise over 30 minutes. Maintain temperature below 5°C.
-
Critical Check: The solution should turn clear/yellowish. Test with starch-iodide paper (blue = excess nitrite).
-
-
Stabilization: Stir for 1 hour. Destroy excess nitrous acid with sulfamic acid.
Protocol B: Dyeing Wool (Metal Complex Method)
This protocol assumes the use of the pre-metallized dye synthesized above.
-
Bath Setup: Prepare a dye bath with a Liquor Ratio of 20:1.
-
Add 4% Ammonium Sulfate (pH buffer ~6.0).
-
Add 1% Leveling Agent (ethoxylated fatty amine).
-
-
Dyeing Cycle:
-
Start at 40°C. Run for 10 minutes.
-
Raise temperature to 98°C at a rate of 1.5°C/min.
-
Hold at boil for 60 minutes.
-
-
Wash Off: Cool to 70°C, drain, and rinse with warm water to remove unfixed surface dye.
Comparison Summary & Recommendation
| Feature | Recommendation |
| Use "Bromo-Nitro" Base When: | You require deeper, redder shades (Bordeaux/Dark Brown) and superior light fastness for high-end automotive or outdoor textiles. |
| Use "Nitro" Base When: | Cost is the primary driver, and standard brown/olive shades are sufficient for apparel with moderate fastness requirements. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. Retrieved from [Link]
-
Organic Syntheses (1945). 2-Amino-4-nitrophenol Synthesis Protocol. Org.[2][3] Synth. 25, 5. Retrieved from [Link]
- Hunger, K. (2003).Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Contextual reference for metal complex dye mechanisms).
- ISO 105-B02.Textiles – Tests for colour fastness – Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.
Sources
A Senior Application Scientist's Guide to Assessing the Purity of 2-Amino-4-bromo-6-nitrophenol from Different Suppliers
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Your Starting Material
2-Amino-4-bromo-6-nitrophenol is a substituted aromatic compound that serves as a valuable intermediate in various fields, including the synthesis of dyes and potentially in the development of novel pharmaceutical agents.[1] In any research or drug development pipeline, the quality of the starting materials is paramount. The presence of impurities, even in seemingly trace amounts, can have profound consequences, leading to aberrant reaction pathways, reduced yields, the formation of toxic byproducts, and fundamentally flawed biological data.[2][3] An impurity is any material other than the intended drug substance or ingredient that arises from the synthesis process or degradation.[2][4]
This guide is designed to move beyond a simple reliance on a supplier's Certificate of Analysis (CoA). It provides a robust, multi-faceted analytical strategy for you, the end-user, to independently verify and compare the purity of this compound from different commercial sources. By employing these orthogonal analytical techniques, you can make an informed decision, ensuring the integrity and reproducibility of your experimental work.
Anticipating the Unknown: Likely Impurities in this compound
The quality of a chemical is intrinsically linked to its synthetic route. This compound is typically synthesized through electrophilic substitution reactions on a phenol derivative, namely bromination and nitration.[1] This knowledge allows us to predict the most probable impurities:
-
Isomeric Byproducts: Incomplete regioselectivity during bromination or nitration can lead to isomers where the functional groups are at different positions on the aromatic ring.
-
Unreacted Starting Materials: Residual amounts of precursors like 2-amino-4-nitrophenol or other brominated phenols may persist after purification.[5][6]
-
Over-reacted Species: The reaction may proceed further than intended, resulting in di-brominated products such as 2-amino-4,6-dibromo-phenol.[7]
-
Process-Related Impurities: This category includes residual solvents, catalysts, or reagents used during the synthesis and workup stages.
An Integrated Workflow for Comprehensive Purity Assessment
A single analytical technique is rarely sufficient to declare a compound "pure." A self-validating system employs multiple, orthogonal methods that measure different physicochemical properties. The workflow below outlines a systematic approach to purity assessment.
Caption: A comprehensive workflow for assessing chemical purity.
Experimental Protocols: The Scientific Rationale and Step-by-Step Guide
Here, we detail the core analytical techniques. The causality behind each step is explained to provide a deeper understanding of the methodology.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Profiling
Expertise & Experience: HPLC is the workhorse for purity determination in the pharmaceutical industry.[8][9] A reversed-phase method separates compounds based on their hydrophobicity. For this compound, a C18 column provides excellent resolving power for the parent compound and its likely non-polar impurities. The use of a Diode Array Detector (DAD) is crucial as it allows for the examination of the UV spectrum across each peak, providing an indication of peak purity.[10][11]
Detailed Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acidifies the mobile phase, protonating acidic and basic functional groups to ensure sharp, symmetrical peak shapes.[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: DAD, monitoring at 254 nm and 280 nm. Acquire full spectra from 200-400 nm.
-
Sample Preparation: Accurately weigh ~1 mg of each sample and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute 1:10 for analysis (0.1 mg/mL).
-
Analysis: Calculate purity as the area percentage of the main peak relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Expertise & Experience: While HPLC-UV quantifies impurities, LC-MS identifies them. By coupling the HPLC separation to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the molecules eluting in each peak, providing strong evidence for their identity.[13]
Detailed Protocol:
-
Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Utilize the exact same HPLC method as described above to ensure a direct correlation between the UV and MS chromatograms.
-
Ionization Source: Electrospray Ionization (ESI). Run in both positive and negative ion modes. Rationale: The phenolic hydroxyl group is acidic and will deprotonate in negative mode ([M-H]⁻), while the amino group is basic and will protonate in positive mode ([M+H]⁺). Analyzing in both modes increases the chances of detecting a wide range of impurities.
-
Mass Scan Range: 100 – 1000 m/z.
-
Data Analysis: Extract the mass spectra for each low-level peak observed in the chromatogram. Compare the exact mass to the theoretical masses of predicted impurities. The molecular formula of this compound is C₆H₅BrN₂O₃, with a monoisotopic mass of approximately 231.95 Da.
Quantitative ¹H NMR (qNMR) for Absolute Purity and Structural Confirmation
Expertise & Experience: ¹H NMR is a powerful tool for unambiguous structure confirmation. Furthermore, its quantitative application (qNMR) provides an absolute purity value that is orthogonal to HPLC's relative area % method.[14] Unlike chromatography, the signal intensity in NMR is directly proportional to the number of protons, requiring no response factor calibration if a certified internal standard is used.
Detailed Protocol:
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard (IS): Maleic acid (certified reference material). Rationale: Maleic acid is non-volatile, stable, and has a simple singlet in a region of the spectrum (around 6.2 ppm in DMSO-d₆) that is unlikely to overlap with analyte signals.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a standard proton spectrum.
-
Crucial Parameter: Set the relaxation delay (D1) to at least 30 seconds. Rationale: A long relaxation delay ensures that all protons, especially those in different chemical environments, have fully relaxed before the next pulse. This is essential for accurate integration and quantification.
-
-
Data Analysis:
-
Integrate a well-resolved peak from the analyte and the singlet from the internal standard.
-
Calculate the absolute purity (w/w %) using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the internal standard.
-
Data Summary: A Comparative Analysis of Suppliers
The following table presents a hypothetical comparison based on the analytical workflow described.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity (CoA) | 98.5% | >99% (by HPLC) | 98% |
| Visual Appearance | Pale Yellow Powder | Off-White Powder | Yellow Crystalline |
| HPLC Purity (Area %) | 98.2% | 99.3% | 97.5% |
| Impurities >0.1% | 2 | 1 | 4 |
| Major Impurity (LC-MS) | Isomer (m/z 231.95) | Unidentified (m/z 255.01) | Starting Material (2-amino-4-nitrophenol) |
| ¹H NMR Confirmation | Structure Confirmed | Structure Confirmed | Structure Confirmed |
| qNMR Purity (w/w %) | 97.9% | 98.5% | 97.1% |
| Scientist's Notes | Good overall purity. The isomeric impurity may not be problematic for all applications. | Highest HPLC purity, but the unknown impurity at 0.4% is a concern. It does not match common precursors. | Lower purity, but all major impurities are known starting materials, which are easily separable in subsequent steps. |
Interpretation and Authoritative Grounding
The hypothetical data reveals the nuances of purity assessment. Supplier B boasts the highest purity by HPLC, a relative measure. However, our orthogonal qNMR analysis shows it is not significantly purer than Supplier A and contains an unknown impurity. For drug development, an unknown impurity is a significant risk.[15] The International Council for Harmonisation (ICH) guidelines require identification of impurities above certain thresholds.
Supplier C has the lowest purity, but the impurities are well-characterized starting materials. For a synthetic chemist, this might be the most acceptable batch, as these impurities are predictable and may be removed during their own reaction workup. For medicinal chemistry applications, a purity of >95% is generally considered the minimum acceptable threshold.[16] This guide demonstrates that a simple percentage is not enough; the identity of the impurity is equally, if not more, important.
References
-
Veeprho. Effects of Impurities in Pharmaceuticals. [Link]
-
Organic Syntheses. 2-Amino-4-nitrophenol. [Link]
-
Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Link]
-
LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
-
SIELC. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. [Link]
-
PubMed. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. [Link]
-
PubChem. 2-Amino-4-Nitrophenol. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Aquigen Bio Sciences. The Role of Impurities in Drug Development and How to Control Them. [Link]
-
Portoghese, P. S. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry. [Link]
-
Premier Research. Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]
Sources
- 1. Buy 2-amino-6-bromo-4-nitroPhenol (EVT-3168263) | 185335-67-5 [evitachem.com]
- 2. veeprho.com [veeprho.com]
- 3. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 4. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Amino-4-bromophenol = 94 40925-68-6 [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. premier-research.com [premier-research.com]
- 16. pubs.acs.org [pubs.acs.org]
Executive Summary & Rationale
This guide provides a comparative toxicological analysis of 2-Amino-4-bromo-6-nitrophenol (ABNP) , a specialized intermediate often utilized in dye synthesis. Due to the limited public toxicological datasets specific to ABNP (CAS 139138-08-2), this analysis employs a Read-Across methodology, anchoring the assessment against its extensively characterized structural analog, 2-Amino-6-chloro-4-nitrophenol (ACNP) , and the parent compound 2-Amino-4-nitrophenol (ANP) .
Key Insight: The substitution of Chlorine with Bromine at the C4/C6 position increases lipophilicity (LogP), theoretically enhancing membrane permeability and intracellular accumulation. Consequently, while ABNP shares the core genotoxic and sensitization risks of the aminonitrophenol class, it is predicted to exhibit a lower IC50 (higher cytotoxicity) in mammalian cell lines compared to its chlorinated counterpart.
Chemical Identity and Physicochemical Basis
The toxicity of aminonitrophenols is governed by the interplay between the electron-withdrawing nitro group (redox cycling potential) and the electron-donating amino/hydroxyl groups. The halogen substituent modulates lipophilicity and metabolic stability.
Table 1: Physicochemical Comparison
| Feature | Target: ABNP | Analog 1: ACNP | Analog 2: Picramic Acid |
| Name | This compound | 2-Amino-6-chloro-4-nitrophenol | 2-Amino-4,6-dinitrophenol |
| CAS | 139138-08-2 | 6358-09-4 | 96-91-3 |
| Role | Dye Intermediate | Hair Dye (SCCS Regulated) | Explosive/Dye Precursor |
| MW | 233.02 g/mol | 188.57 g/mol | 199.12 g/mol |
| LogP (Pred) | ~2.1 (Higher Lipophilicity) | ~1.6 | ~1.5 |
| Electronic Effect | Br: Weak Deactivator | Cl: Weak Deactivator | NO2: Strong Deactivator |
| Primary Risk | Sensitization, Mutagenicity | Sensitization, Mutagenicity | Uncoupling, Explosion |
Mechanisms of Cytotoxicity
The cytotoxicity of ABNP and its analogs proceeds through three distinct pathways. Understanding these mechanisms is crucial for selecting the appropriate assay.
-
Bioactivation (Genotoxicity): The nitro group is enzymatically reduced (via nitroreductases) to a hydroxylamine intermediate (
). Under acidic conditions or via sulfation, this forms a reactive nitrenium ion that intercalates DNA, causing frameshift mutations. -
Oxidative Stress (Cytotoxicity): Redox cycling of the nitro group generates Reactive Oxygen Species (ROS), depleting cellular Glutathione (GSH) and leading to mitochondrial dysfunction.
-
Mitochondrial Uncoupling: While less potent than 2,4-Dinitrophenol (DNP), mononitrophenols can disrupt the proton gradient, reducing ATP synthesis.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the bioactivation pathway leading to DNA damage.
Caption: Figure 1. Metabolic bioactivation of aminonitrophenols. The nitro-reduction pathway generates reactive nitrenium ions capable of DNA alkylation.
Comparative Toxicological Analysis
In Vitro Cytotoxicity (Cell Viability)
-
Analog Anchor (ACNP): In Chinese Hamster Ovary (CHO) cells, ACNP shows moderate cytotoxicity with IC50 values typically in the range of 100–500 µg/mL . It is generally considered less toxic than the dinitro-analogs (e.g., Picramic acid).
-
Prediction for ABNP: Due to the Bromine effect (increased lipophilicity), ABNP is predicted to have a lower IC50 (higher toxicity) than ACNP. The increased membrane permeability allows for faster intracellular accumulation.
-
Estimated IC50 (CHO cells): 50–250 µg/mL.
-
Genotoxicity (Ames Test)
-
Analog Anchor (ACNP): Consistently positive in Salmonella typhimurium strains TA98 and TA1538 (frameshift mutations) with metabolic activation (S9 fraction). This indicates the compound requires bioactivation (as shown in Fig 1) to be mutagenic.
-
Prediction for ABNP: Highly likely to be mutagenic in Ames strains TA98/TA100 (+S9). The bromo-substituent does not sterically hinder the nitro-reduction required for activation.
Sensitization (LLNA)
-
Analog Anchor (ACNP): Classified as a strong sensitizer in the Local Lymph Node Assay (LLNA). The amino group at the ortho position facilitates haptenization (binding to skin proteins).
-
Prediction for ABNP: Strong Sensitizer. Researchers handling this compound must treat it as a potent allergen.
Table 2: Comparative Safety Profile
| Endpoint | ABNP (Predicted) | ACNP (Observed - SCCS/B99) | Picramic Acid (Observed) |
| Acute Oral Toxicity | Moderate (LD50 ~1000 mg/kg) | Low (LD50 > 2000 mg/kg) | Moderate (LD50 ~100-300 mg/kg) |
| Skin Sensitization | High (Cat 1) | High (Cat 1) | Moderate |
| Ames Mutagenicity | Positive (+S9) | Positive (+S9) | Positive (+/- S9) |
| Renal Toxicity | Potential (Nephrotoxic) | Not significant | High |
Experimental Protocols
To validate the comparative cytotoxicity of ABNP, the following self-validating workflow is recommended. This protocol uses the MTT assay for viability and the Neutral Red Uptake (NRU) assay for lysosomal integrity.
Workflow Visualization
Caption: Figure 2. Experimental workflow for comparative cytotoxicity assessment using dual-endpoint validation.
Detailed Protocol: MTT Viability Assay
Objective: Determine the IC50 of ABNP relative to ACNP.
-
Preparation:
-
Dissolve ABNP in DMSO. Critical: Final DMSO concentration in culture must be <0.5% to avoid solvent toxicity.
-
Prepare serial dilutions (e.g., 10, 50, 100, 250, 500 µg/mL) in fresh media.
-
-
Seeding:
-
Seed V79 or CHO cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
-
Exposure:
-
Remove media and add 100 µL of compound-containing media.
-
Include Positive Control: Sodium Lauryl Sulfate (SLS) or Dinitrophenol.
-
Include Vehicle Control: 0.5% DMSO in media.
-
-
Incubation:
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Development:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3-4 hours.
-
Aspirate media and solubilize formazan crystals with 100 µL DMSO.
-
-
Measurement:
-
Read absorbance at 570 nm.
-
Calculation:
.
-
References
-
National Toxicology Program (NTP). (1988). Toxicology and Carcinogenesis Studies of 2-Amino-4-nitrophenol in F344/N Rats and B6C3F1 Mice. NTP TR 339. Available at: [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on Picramic acid and sodium picramate.[3][4] European Commission. Available at: [Link]
-
Benigni, R., & Bossa, C. (2011). Structure-activity models for mutagenicity and carcinogenicity of aromatic amines and nitroarenes. Chemical Reviews, 111(4), 2507-2536. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-4-bromo-6-nitrophenol
Welcome to your essential safety and operational guide for handling 2-Amino-4-bromo-6-nitrophenol. In our work, the pursuit of scientific advancement and personal safety are inextricably linked. This guide is designed to move beyond a simple checklist, providing you with the rationale and procedural depth needed to handle this and similar aromatic nitro compounds with confidence and care. Our commitment is to ensure that your focus remains on your research, secure in the knowledge that your safety protocols are robust and validated.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
Before we can select the appropriate Personal Protective Equipment (PPE), we must first develop a clear and concise understanding of the specific risks posed by this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally similar chemicals, such as 2-Bromo-6-nitrophenol, 2-Amino-4-chloro-6-nitrophenol, and other nitrophenol derivatives.[1][2][3]
The primary hazards are rooted in its chemical structure: an aromatic ring substituted with nitro, amino, and bromo groups. This combination suggests the following key risks:
-
Acute Toxicity: The compound is classified as harmful if swallowed.[1][4] Ingestion can lead to irritation of mucous membranes.[1]
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[2][3][5]
-
Respiratory Irritation: As a crystalline solid, there is a significant risk of dust formation during handling (e.g., weighing, transferring).[1] Inhaling this dust may cause irritation to the respiratory tract.[1][2]
-
Potential for Allergic Reaction: Some related compounds are known to cause allergic skin reactions.[5]
These hazards dictate a multi-faceted protection strategy that shields the user from all potential routes of exposure: ingestion, inhalation, and dermal/ocular contact.
| Hazard Classification | Route of Exposure | Potential Health Effect | Source |
| Acute Oral Toxicity | Ingestion | Harmful if swallowed, irritation of mucous membranes. | [1][4] |
| Skin Irritation | Dermal Contact | Causes skin irritation, potential for allergic reaction. | [2][3][5] |
| Eye Irritation | Ocular Contact | Causes serious eye irritation. | [2][3][5] |
| Respiratory Tract Irritation | Inhalation | May cause irritation of the respiratory tract. | [1][2] |
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a one-size-fits-all solution; it is a dynamic process based on a risk assessment of the specific procedure being performed. Below are the minimum and enhanced PPE requirements for handling this compound.
Eye and Face Protection
-
Rationale: The serious eye irritation classification demands robust protection.[2][5] Fine powders can easily become airborne and enter the eyes.
-
Minimum Requirement: Tight-sealing safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[5] Standard safety glasses with side shields are insufficient as they do not protect against fine dust.[6]
-
Enhanced Protection (for bulk transfers or splash risks): When handling larger quantities or creating solutions where splashing is possible, supplement your goggles with a full-face shield.[6][7]
Skin and Body Protection
-
Rationale: The compound is a known skin irritant, and dermal absorption is a potential route for toxicity.[2][3] Protective clothing prevents direct contact and contamination of personal clothing.[8]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable starting point for handling small quantities of solids.[9] For prolonged contact or when working with solutions, consult a glove compatibility chart. Always double-glove if there is a high risk of contamination.
-
Lab Coat: A standard cotton lab coat is required to protect skin and clothing from minor spills and dust.[8][9]
-
Enhanced Protection (for significant exposure risk): For tasks involving large quantities or a high likelihood of spills, a chemically impervious apron or suit should be worn over the lab coat.[10][11]
Respiratory Protection
-
Rationale: The primary inhalation risk comes from the fine crystalline powder.[1] Engineering controls are the first line of defense, but respiratory protection is a critical backup.
-
Engineering Controls: All handling of solid this compound that could generate dust must be performed inside a certified chemical fume hood.[2][9]
-
Respiratory Mask: If a fume hood is unavailable or as a supplementary precaution during spill cleanup, a respirator is required. Use a respirator equipped with a particulate filter conforming to EN 143 (P3) or a NIOSH-approved N95 (or better) respirator.[1][12]
Footwear
-
Rationale: Spills can easily reach the floor, and open-toed shoes or porous materials offer no protection.
-
Minimum Requirement: Fully enclosed, non-porous shoes must be worn at all times in the laboratory.[8][9]
-
Enhanced Protection (for bulk handling): In areas where large quantities are transferred, chemical-resistant safety boots are recommended to protect against major spills.[10][11]
Operational and Disposal Plans
Properly using and disposing of PPE is as critical as selecting it. Contaminated PPE can become a source of exposure if not handled correctly.
PPE Selection and Workflow Diagram
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE Selection Workflow for this compound.
Protocol for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Footwear and Clothing: Ensure proper laboratory attire and closed-toe shoes are on.
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye Protection: Put on your tight-fitting goggles.
-
Face Shield (if required): Position the face shield over your goggles.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence - "Contaminated to Clean":
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hand. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Apron (if used): Remove by handling the "clean" straps or ties.
-
Lab Coat: Unbutton and remove the lab coat by rolling it inside-out to contain contaminants.
-
Goggles: Remove goggles by touching only the strap.
-
Respirator: Remove the respirator without touching the front filter area.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][2]
Disposal Plan
-
Chemical Waste: All waste containing this compound, including rinsates and contaminated solids, must be disposed of in a clearly labeled "Hazardous Waste" container.[4][13] Do not dispose of it down the drain.[9]
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and contaminated wipes, must be placed in a designated solid hazardous waste container.[4]
-
Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be compatible with the chemical.[13] Follow your institution's specific guidelines for hazardous waste management.
By integrating these principles of hazard assessment, equipment selection, and procedural diligence, you build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity of your invaluable research.
References
-
HSC Chemistry. (2024). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]
-
Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. Available at: [Link]
-
Australian Government Department of Health. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Available at: [Link] (Note: A direct deep link was not available, search for CAS No. 100-02-7 on the site).
-
National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]
-
New Jersey Department of Health. Hazard Summary: 4-Nitrophenol. Available at: [Link]
-
Missouri S&T. Environmental Health and Safety: Chemical Safety. Available at: [Link]
-
CEFIC. Poster for the SAFE USE of PHENOL. Available at: [Link]
-
Massachusetts Institute of Technology. SAFETY - MIT. Available at: [Link]
-
Storemasta. (2022). Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. nj.gov [nj.gov]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. labproinc.com [labproinc.com]
- 9. hscprep.com.au [hscprep.com.au]
- 10. hsa.ie [hsa.ie]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
